Product packaging for N3-VC-Pab-pnp(Cat. No.:)

N3-VC-Pab-pnp

Cat. No.: B15138444
M. Wt: 627.6 g/mol
InChI Key: KNEXKZRDWGNMRR-GMAHTHKFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N3-VC-Pab-pnp is a useful research compound. Its molecular formula is C27H33N9O9 and its molecular weight is 627.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N9O9 B15138444 N3-VC-Pab-pnp

Properties

Molecular Formula

C27H33N9O9

Molecular Weight

627.6 g/mol

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1

InChI Key

KNEXKZRDWGNMRR-GMAHTHKFSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-]

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of N3-VC-Pab-pnp

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in the field of drug development, particularly in the design of targeted therapeutics, a comprehensive understanding of advanced linker technologies is paramount. This guide provides a detailed examination of the trifunctional linker, N3-VC-Pab-pnp, a critical component in the synthesis of innovative drug conjugates.

Core Structure and Functional Components

This compound is a sophisticated chemical entity designed for the precise assembly of complex bioconjugates, such as antibody-drug conjugates (ADCs) and targeted delivery systems for immune-modulating agents like STING (Stimulator of Interferon Genes) agonists. The structure is a composite of four key functional motifs:

  • N3 (Azide Group): This terminal azide moiety serves as a reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation methods. Specifically, it enables the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to append molecules containing a corresponding alkyne group.[1]

  • VC (Valine-Citrulline): This dipeptide sequence constitutes a protease-cleavable linker. It is specifically designed to be recognized and cleaved by cathepsin B, an endosomal protease that is often upregulated in tumor cells.[2] This enzymatic cleavage ensures the selective release of the conjugated payload within the target cell, minimizing systemic toxicity.

  • Pab (p-aminobenzyl alcohol): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline linker, the p-aminobenzyl alcohol moiety undergoes a 1,6-elimination reaction, which in turn liberates the attached payload in its active form.

  • pnp (p-nitrophenyl carbonate): The p-nitrophenyl carbonate is a highly reactive leaving group. This functionality is designed for the efficient and stable conjugation of amine-containing payload molecules, such as cytotoxic agents or STING agonists, through the formation of a carbamate linkage.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound and its analogs is crucial for their application in drug development. The following table summarizes key quantitative data gathered from various sources. It is important to note that slight variations may exist between different commercial suppliers and for derivatives containing additional motifs like PEG spacers.

PropertyValueSource/Analog
Molecular Formula C32H43N9O97-N3-HA-Val-Cit-PAB-PNP[3]
Molecular Weight 697.75 g/mol 7-N3-HA-Val-Cit-PAB-PNP[3]
Purity >96%7-N3-HA-Val-Cit-PAB-PNP[3]
Solubility Soluble in DMSO, DMFAlkyne-Val-Cit-PAB-PNP[4]
Storage Conditions -20°C for long-term storageSPDP-Val-Cit-PAB-PNP[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound. These protocols are representative and may require optimization based on the specific reactants and desired final product.

Synthesis of a Drug-Linker Conjugate

This protocol describes the conjugation of an amine-containing payload to this compound.

Materials:

  • This compound

  • Amine-containing payload (e.g., a cytotoxic drug or STING agonist)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 10 mg/mL.

  • In a separate vial, dissolve the amine-containing payload in anhydrous DMF.

  • Add 1.2 equivalents of the payload solution to the this compound solution.

  • Add 3 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by LC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Purify the resulting N3-VC-Pab-Payload conjugate by preparative HPLC using a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

  • Lyophilize the pure fractions to obtain the final product.

  • Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "clicking" of the azide-functionalized linker-payload to an alkyne-modified targeting moiety (e.g., an antibody or a small molecule ligand).[6][7][8][9][10]

Materials:

  • N3-VC-Pab-Payload conjugate

  • Alkyne-modified targeting moiety

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of the N3-VC-Pab-Payload conjugate in a suitable organic solvent like DMSO.

  • Prepare a solution of the alkyne-modified targeting moiety in PBS.

  • Prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.

  • In a reaction vial, combine the alkyne-modified targeting moiety and 3-5 equivalents of the N3-VC-Pab-Payload conjugate.

  • Add the copper catalyst solution to the reaction mixture to a final copper concentration of 100-200 µM.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 1-2 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours.

  • Purify the resulting conjugate using an appropriate method, such as SEC, to remove excess linker-payload and catalyst.

  • Characterize the final conjugate to determine the drug-to-antibody ratio (DAR) or conjugation efficiency.

Mandatory Visualizations

Experimental Workflow for ADC Synthesis

experimental_workflow cluster_synthesis Drug-Linker Synthesis cluster_conjugation Conjugation to Antibody cluster_purification Purification & Characterization N3_VC_Pab_pnp This compound N3_VC_Pab_Payload N3-VC-Pab-Payload N3_VC_Pab_pnp->N3_VC_Pab_Payload DIPEA, DMF Payload Amine-Payload Payload->N3_VC_Pab_Payload ADC Antibody-Drug Conjugate N3_VC_Pab_Payload->ADC CuSO4, NaAsc, THPTA Alkyne_Ab Alkyne-Antibody Alkyne_Ab->ADC Purification SEC Purification ADC->Purification Characterization DAR Analysis Purification->Characterization

Caption: Workflow for the synthesis of an ADC using this compound.

Mechanism of Action of a VC-Pab Linker-Based ADC

adc_moa cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate Targets tumor antigen Tumor_Cell Tumor Cell Overexpresses target antigen ADC->Tumor_Cell Binding Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Cathepsin B cleavage Lysosome->Payload_Release Payload Active Payload Payload_Release->Payload Apoptosis Apoptosis Payload->Apoptosis

Caption: Cellular mechanism of action for a cathepsin-cleavable ADC.

STING Signaling Pathway Activation

sting_pathway cluster_cytosol Cytosol cluster_nucleus Nucleus STING_Agonist STING Agonist (delivered via conjugate) STING_Dimer STING Dimer (on ER membrane) STING_Agonist->STING_Dimer Activation TBK1 TBK1 STING_Dimer->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc Translocation IFN_Genes Interferon Genes pIRF3_nuc->IFN_Genes Transcription Activation TypeI_IFN Type I Interferons (e.g., IFN-β) IFN_Genes->TypeI_IFN Expression Immune Response Immune Response TypeI_IFN->Immune Response

Caption: Simplified STING signaling pathway activated by a delivered agonist.

References

An In-Depth Technical Guide to N3-VC-Pab-pnp: Chemical Properties and Stability for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N3-VC-Pab-pnp, a critical bifunctional linker used in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and other bioconjugates. This document details its mechanism of action, stability profile, and key experimental protocols to support its application in research and drug development.

Core Chemical Properties

This compound, systematically named Azido-Val-Cit-PABA-p-nitrophenyl carbonate, is a key intermediate in the synthesis of bioconjugates. It incorporates a terminal azide group for "click" chemistry conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker, a self-immolative p-aminobenzyl alcohol (Pab) spacer, and a p-nitrophenyl (PNP) carbonate activating group.[1]

PropertyValueReference
CAS Number 2285374-43-6[1]
Molecular Formula C27H33N9O9[1]
Molecular Weight 627.61 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically >95%
Solubility Soluble in DMSO, DCM, and DMF[2][3]
Storage (Powder) -20°C, protect from light, stored under nitrogen. 3 years.[1][4]
Storage (In Solvent) -80°C for 6 months; -20°C for 1 month. Protect from light, stored under nitrogen.[1][5]

Mechanism of Action and Signaling Pathway

The utility of this compound in drug delivery systems lies in its cleavable linker technology. The Val-Cit dipeptide is specifically designed to be hydrolyzed by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[6][] This targeted cleavage ensures that the conjugated payload is released preferentially within the target cells, minimizing off-target toxicity.

Upon cleavage of the amide bond between citrulline and the p-aminobenzyl group by cathepsin B, the linker undergoes a spontaneous 1,6-elimination reaction. This self-immolative process releases the conjugated drug in its active form.[8][9]

Mechanism of Action ADC Antibody-Drug Conjugate (with this compound linker) Internalization Internalization into Target Cell (e.g., Tumor Cell) ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of Val-Cit Linker Lysosome->Cleavage SelfImmolation Self-Immolation of Pab Spacer Cleavage->SelfImmolation DrugRelease Release of Active Drug SelfImmolation->DrugRelease TherapeuticEffect Therapeutic Effect DrugRelease->TherapeuticEffect

Mechanism of drug release from an ADC utilizing a VC-Pab linker.

Stability Profile

The stability of the linker is a critical determinant of an ADC's therapeutic index. The this compound linker demonstrates high stability in human plasma, which is crucial for preventing premature drug release in circulation.[2][10] However, it is important to note that this linker shows instability in mouse plasma due to the activity of carboxylesterase Ces1C, which can also cleave the linker.[11] This discrepancy should be considered when evaluating ADC efficacy in murine models.

While specific quantitative data on the stability of this compound under various pH and temperature conditions are not extensively published, the Val-Cit linker is generally considered stable under physiological pH. The acidic environment of the lysosome (pH 4.5-5.0) is optimal for cathepsin B activity, which facilitates the intended cleavage.[]

Experimental Protocols

Synthesis of Azide-Functionalized Val-Cit-PAB Linker

While a specific protocol for this compound is proprietary to manufacturers, a general methodology for the synthesis of similar cleavable dipeptide linkers has been reported.[8] The synthesis typically involves a multi-step process:

  • Protection of Amino Acids: The synthesis begins with the protection of the functional groups of L-valine and L-citrulline.

  • Dipeptide Formation: The protected amino acids are then coupled to form the Val-Cit dipeptide.

  • Spacer Attachment: The p-aminobenzyl alcohol (PAB) spacer is attached to the C-terminus of the dipeptide.

  • Functionalization: The azide group is introduced, often at the N-terminus of the dipeptide, and the p-nitrophenyl carbonate is formed on the hydroxyl group of the PAB spacer.

  • Purification: The final product is purified using chromatographic techniques.

Synthesis Workflow Start Protected Amino Acids (Valine & Citrulline) Step1 Dipeptide Coupling Start->Step1 Dipeptide Protected Val-Cit Dipeptide Step1->Dipeptide Step2 Spacer Attachment Dipeptide->Step2 PAB_Dipeptide Protected Val-Cit-PAB Step2->PAB_Dipeptide Step3 Azide & PNP Functionalization PAB_Dipeptide->Step3 Final_Product This compound Step3->Final_Product Purification Purification Final_Product->Purification Final_Pure Pure this compound Purification->Final_Pure

General synthesis workflow for this compound.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This compound is designed for conjugation to alkyne-modified molecules via CuAAC, a highly efficient and specific "click" chemistry reaction.[1][12][13] A general protocol for bioconjugation is as follows:

Materials:

  • Alkyne-modified protein (e.g., antibody) in a suitable buffer (e.g., PBS).

  • This compound dissolved in a compatible organic solvent (e.g., DMSO).

  • Copper(II) sulfate (CuSO4) solution (e.g., 100 mM in water).

  • Ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) to stabilize the Cu(I) catalyst (e.g., 200 mM in water).

  • Reducing agent, such as sodium ascorbate (freshly prepared, e.g., 100 mM in water).

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents as listed above.

  • Reaction Mixture: In a reaction vessel, combine the alkyne-modified protein with the this compound solution. The molar ratio will need to be optimized for the specific application.

  • Catalyst Preparation: Prepare the Cu(I) catalyst by mixing the CuSO4 solution with the ligand solution.

  • Initiation of Reaction: Add the catalyst mixture to the reaction vessel containing the protein and linker. Then, add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) state and initiate the cycloaddition.

  • Incubation: Incubate the reaction at room temperature for a specified time (typically 1-4 hours), protecting it from light.

  • Purification: Purify the resulting conjugate using standard methods such as size-exclusion chromatography or dialysis to remove unreacted reagents and byproducts.[13]

CuAAC Protocol Reagents Prepare Stock Solutions: - Alkyne-Protein - this compound - CuSO4 - Ligand - Sodium Ascorbate Mix Combine Alkyne-Protein and this compound Reagents->Mix Catalyst Prepare Cu(I) Catalyst: Mix CuSO4 and Ligand Reagents->Catalyst Initiate Initiate Reaction: Add Catalyst and Sodium Ascorbate Mix->Initiate Catalyst->Initiate Incubate Incubate at Room Temperature (Protect from light) Initiate->Incubate Purify Purify Conjugate (e.g., SEC, Dialysis) Incubate->Purify

References

An In-depth Technical Guide to the N3-VC-Pab-pnp Mechanism of Action in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N3-VC-Pab-pnp linker and its mechanism of action in the context of Antibody-Drug Conjugates (ADCs). This document details the linker's components, mechanism of payload release, and the subsequent cellular effects. It also provides representative experimental protocols and quantitative data to inform ADC research and development.

Introduction to the this compound Linker

The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. It is a cleavable linker system, meaning it is designed to be stable in systemic circulation and to release its payload under specific conditions found within the target cell. The linker is composed of four key components:

  • N3 (Azide): An azido group that serves as a reactive handle for conjugation to the antibody, typically through click chemistry reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)[1][2]. This allows for site-specific conjugation, leading to a more homogeneous drug-to-antibody ratio (DAR).

  • VC (Valine-Citrulline): A dipeptide motif that is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B[3]. Cathepsin B is often overexpressed in the tumor microenvironment and within cancer cells, providing a targeted release mechanism.

  • Pab (p-aminobenzyl): A self-immolative spacer. Once the VC dipeptide is cleaved by Cathepsin B, the PAB group undergoes a 1,6-elimination reaction, leading to the release of the attached payload in its active form[3].

  • pnp (p-nitrophenyl carbonate): A para-nitrophenyl carbonate group that acts as an activated ester for the covalent attachment of the cytotoxic payload, which typically has a reactive amine or hydroxyl group.

Mechanism of Action: From Systemic Circulation to Cell Death

The mechanism of action of an ADC utilizing the this compound linker can be described in a multi-step process:

  • Systemic Circulation and Tumor Targeting: The ADC circulates in the bloodstream, with the linker designed to be stable at physiological pH, minimizing premature payload release and off-target toxicity[3]. The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, primarily through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized endosome fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of lysosomal proteases.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the VC linker.

  • Self-Immolation and Payload Release: The cleavage of the VC dipeptide initiates a spontaneous 1,6-elimination of the PAB spacer, which releases the cytotoxic payload in its unmodified, active form.

  • Payload-Induced Cytotoxicity: The released payload, a common example being Monomethyl Auristatin E (MMAE), can then exert its cytotoxic effect. MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and ultimately apoptosis[4][5][6]. The released payload can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells in a phenomenon known as the "bystander effect"[4][6].

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of vc-Pab-MMAE ADCs

Cell LineTarget AntigenADCAverage DARIC50 (ng/mL)Reference
N87HER2Trastuzumab-vc-MMAE2~13-43[7]
BT474HER2Trastuzumab-vc-MMAE2~13-43[7]
HCC1954HER2Trastuzumab-vc-MMAE2<173[7]
Mia PaCa-2DR5Oba01-vc-MMAENot SpecifiedNot Specified (IC50 for payload MMAE: 0.06 ± 0.01 to 0.89 ± 0.24 nM)[4]
PL45DR5Oba01-vc-MMAENot SpecifiedNot Specified (IC50 for payload MMAE: 0.06 ± 0.01 to 0.89 ± 0.24 nM)[4]
SKBR3HER2Not Specified-vc-MMAENot Specified410.54 ± 4.9 nM (for vc-MMAE construct)[8]
HEK293N/ANot Specified-vc-MMAENot Specified482.86 ± 6.4 nM (for vc-MMAE construct)[8]

Table 2: In Vivo Efficacy of vc-Pab-MMAE ADCs in Xenograft Models

Xenograft ModelADCDoseOutcomeReference
N87 (human gastric cancer)IgG1(GH2-61)-vc-MMAE30 mg/kgAlmost complete tumor eradication[9]
Precursor B cell ALLαCD22 Ab-MMAE7.5 mg/kgSignificant therapeutic efficacy[10]
Granta-519 (mantle cell lymphoma)anti-CD79b-RKAA-MMAE2.1 mg/kgSignificant tumor growth inhibition[11]
LNCaP (prostate cancer)MMAE.VC.SA.6171.0 mg/kgSubstantial tumor growth inhibition[12]

Table 3: Pharmacokinetic Parameters of vc-MMAE ADCs in Humans

ADC AnalyteParameterValue RangeReference
Antibody-conjugated MMAE (acMMAE)Cmax (at 2.4 mg/kg)Not specified directly, but >100-fold higher than unconjugated MMAE[13]
T1/2Not specified
Unconjugated MMAECmax (at 2.4 mg/kg)3.15–7.01 ng/mL[13]
Tmax~2–3 days[13]

Detailed Experimental Protocols

The following are representative protocols for key experiments in the development and evaluation of ADCs with an this compound linker.

Synthesis of a Representative vc-Pab Linker (Mc-Val-Cit-PABOH)

This protocol is adapted from a published procedure for a similar linker and serves as a general guideline.

  • Synthesis of Fmoc-Val-Cit-PABOH:

    • Couple Fmoc-Val-OH to p-aminobenzyl alcohol (PABOH) using a coupling agent such as HATU in a suitable solvent like DMF.

    • Deprotect the Fmoc group using a base like piperidine in DMF.

    • Couple the resulting amine with Fmoc-Cit-OH using a coupling agent.

  • Deprotection:

    • Remove the Fmoc protecting group from the dipeptide-PABOH conjugate.

  • Attachment of the Maleimide Group:

    • React the deprotected dipeptide-PABOH with an activated maleimide derivative (e.g., 6-maleimidohexanoic acid N-hydroxysuccinimide ester) to introduce the maleimide functionality for antibody conjugation.

  • Purification:

    • Purify the final Mc-Val-Cit-PABOH linker using chromatography techniques such as reversed-phase HPLC.

ADC Conjugation via Azide-Alkyne Click Chemistry
  • Antibody Modification:

    • Introduce an alkyne group onto the antibody. This can be achieved by reacting a bifunctional linker containing an NHS ester and an alkyne group with the lysine residues of the antibody.

  • Conjugation Reaction:

    • React the alkyne-modified antibody with the this compound-payload conjugate in the presence of a copper(I) catalyst (for CuAAC) or using a strained alkyne (for SPAAC).

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A chromatography to remove unconjugated linker-payload and other impurities.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), or UV-Vis spectroscopy[14][][16].

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a negative control ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Incubate for a period relevant to the payload's mechanism of action (e.g., 72-96 hours for MMAE)[17].

  • MTT Addition:

    • Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by fitting the data to a sigmoidal dose-response curve[17].

In Vivo Xenograft Efficacy Study
  • Tumor Implantation:

    • Subcutaneously implant human tumor cells (antigen-positive) into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice)[9].

  • Tumor Growth and Randomization:

    • Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the ADC, a negative control ADC, and a vehicle control intravenously (i.v.) or intraperitoneally (i.p.) at specified doses and schedules[9][10].

  • Monitoring:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint:

    • Euthanize the mice when tumors reach a maximum allowed size or at the end of the study period.

  • Data Analysis:

    • Plot mean tumor volume over time for each group to assess tumor growth inhibition. Statistical analysis (e.g., ANOVA) can be used to determine the significance of the treatment effect.

Visualizations

The following diagrams illustrate key aspects of the this compound ADC mechanism of action.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (this compound-Payload) Antigen Tumor Antigen ADC->Antigen 1. Targeting Internalization Receptor-Mediated Endocytosis Endosome Endosome Internalization->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (MMAE) Lysosome->Payload_Release 4. Cleavage & Self-Immolation Tubulin Tubulin Payload_Release->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: Overall mechanism of action of an this compound ADC.

Linker_Cleavage_Mechanism Linker Antibody-N3-VC-Pab-pnp-Payload Val-Cit Linkage Cleaved_Linker Antibody-N3-VC Pab-pnp-Payload Linker:f1->Cleaved_Linker:f0 Cathepsin B Self_Immolation 1,6-Elimination Cleaved_Linker:f1->Self_Immolation Released_Payload Active Payload (e.g., MMAE) Self_Immolation->Released_Payload

Caption: Enzymatic cleavage and self-immolation of the VC-Pab linker.

MMAE_Signaling_Pathway MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Caspase_Activation Caspase Cascade Activation Mitotic_Arrest->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis ADC_Development_Workflow Linker_Synthesis 1. This compound Linker Synthesis Payload_Attachment 2. Payload Attachment to Linker Linker_Synthesis->Payload_Attachment Conjugation 4. ADC Conjugation (Click Chemistry) Payload_Attachment->Conjugation Antibody_Modification 3. Antibody Modification (e.g., Alkyne Installation) Antibody_Modification->Conjugation Purification_Characterization 5. Purification & Characterization (SEC, HIC, MS for DAR) Conjugation->Purification_Characterization In_Vitro_Assays 6. In Vitro Evaluation (Cytotoxicity, Bystander Effect) Purification_Characterization->In_Vitro_Assays In_Vivo_Studies 7. In Vivo Efficacy (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies PK_PD_Analysis 8. Pharmacokinetic & Pharmacodynamic Analysis In_Vivo_Studies->PK_PD_Analysis Linker_Component_Logic cluster_linker This compound Linker cluster_function Function N3 N3 (Azide) Antibody_Conj Antibody Conjugation (Site-Specific) N3->Antibody_Conj VC VC (Val-Cit) Enzyme_Cleavage Enzymatic Cleavage (Targeted Release) VC->Enzyme_Cleavage Pab Pab (Spacer) Self_Immolation_Func Self-Immolation (Payload Release) Pab->Self_Immolation_Func pnp pnp (Activator) Payload_Attach Payload Attachment pnp->Payload_Attach

References

The Strategic Role of the Azide Group in N3-VC-Pab-pnp: A Technical Guide for ADC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the azide group within the N3-VC-Pab-pnp linker, a critical component in the construction of advanced antibody-drug conjugates (ADCs). We will delve into the core functionalities of each constituent of this linker system, provide detailed experimental protocols for its application, and present quantitative data to inform the design and evaluation of next-generation targeted therapeutics.

Deconstructing the this compound Linker: A Symphony of Functionality

The this compound linker is a sophisticated chemical entity designed for the precise and controlled delivery of cytotoxic payloads to target cells. Its architecture can be dissected into four key functional domains, each playing a distinct and crucial role in the overall mechanism of action of the resulting ADC.

  • N3 (Azide Group): The Conjugation Handle. The terminal azide group (N₃) serves as a bioorthogonal reactive handle. This functionality is central to the site-specific conjugation of the linker to a targeting moiety, typically a monoclonal antibody (mAb), that has been functionalized with a complementary reactive group, most commonly an alkyne. This conjugation is achieved through "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. The use of azide-alkyne cycloaddition reactions, either copper-catalyzed (CuAAC) or strain-promoted (SPAAC), allows for the formation of a stable triazole linkage, yielding a homogenous ADC with a precisely controlled drug-to-antibody ratio (DAR).[1][2]

  • VC (Valine-Citrulline): The Environmentally-Sensitive Trigger. The dipeptide sequence, valine-citrulline (VC), is a substrate for lysosomal proteases, most notably Cathepsin B.[3] This enzyme is often found in high concentrations within the lysosomes of tumor cells. The VC linker is designed to be stable in the systemic circulation but is rapidly cleaved upon internalization of the ADC into the target cell and trafficking to the lysosome.[3] This enzymatic cleavage is the pivotal step in the selective release of the cytotoxic payload within the cancerous cell, minimizing off-target toxicity.

  • Pab (p-aminobenzyl): The Self-Immolative Spacer. The p-aminobenzyl (Pab) group acts as a self-immolative spacer. Following the enzymatic cleavage of the amide bond between citrulline and the Pab moiety, a cascade of electronic rearrangements is initiated. This results in a 1,6-elimination reaction that liberates the attached payload in its active form. This self-immolative mechanism ensures that the released drug is not encumbered by remnants of the linker, which could otherwise impair its efficacy.

  • pnp (p-nitrophenyl): The Payload Attachment Point. The p-nitrophenyl (pnp) group is part of a p-nitrophenyl carbonate, which functions as an activated ester. This moiety is a highly efficient leaving group, facilitating the nucleophilic attack by an amine or hydroxyl group on the cytotoxic payload. This reaction results in the formation of a stable carbamate linkage between the linker and the drug, completing the synthesis of the drug-linker conjugate prior to its attachment to the antibody.

Quantitative Data and Performance Metrics

The performance of an ADC is critically dependent on the properties of its linker and the resulting drug-to-antibody ratio. Below is a summary of typical quantitative data for ADCs constructed using VC-Pab based linkers.

ParameterTypical Value/CharacteristicSignificance
Drug-to-Antibody Ratio (DAR) 3.5 - 4A DAR in this range has been shown to provide a good balance between potency and ADC stability. Higher DARs can sometimes lead to aggregation and faster clearance.
In Vitro Cytotoxicity (IC50) Low nanomolar (nM) rangeThe IC50 value is a measure of the concentration of an ADC required to inhibit the growth of 50% of a cancer cell population. Low nM values indicate high potency. For example, MMAE-based ADCs often exhibit IC50 values in the range of 1-100 nM against antigen-positive cell lines.
Plasma Stability (Human) HighVC-Pab linkers generally exhibit good stability in human plasma, which is crucial to prevent premature drug release and associated systemic toxicity.
Plasma Stability (Mouse) LowThe VC-Pab linker is known to be susceptible to cleavage by mouse carboxylesterases, leading to lower stability in mouse plasma compared to human plasma. This is an important consideration for preclinical studies.
Cathepsin B Cleavage EfficientThe VC dipeptide is efficiently cleaved by Cathepsin B, ensuring the release of the payload within the lysosomal compartment of target cells.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involved in the synthesis and evaluation of an ADC utilizing the this compound linker.

Synthesis of the Antibody-Drug Conjugate (ADC)

The construction of the ADC is a two-step process: first, the payload is attached to the this compound linker, and second, the resulting drug-linker conjugate is attached to the antibody.

Step 1: Payload Attachment to this compound

  • Dissolution: Dissolve the this compound linker and the cytotoxic payload (containing a nucleophilic group, e.g., an amine) in a suitable aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the nucleophilic attack of the payload on the p-nitrophenyl carbonate of the linker.

  • Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).

  • Purification: Purify the resulting N3-VC-Pab-Payload conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the drug-linker conjugate using mass spectrometry and NMR spectroscopy.

Step 2: Antibody-Drug Conjugation via Click Chemistry (CuAAC)

  • Antibody Preparation: The targeting antibody must first be functionalized with an alkyne group. This can be achieved through various methods, such as the modification of lysine residues or the introduction of unnatural amino acids containing an alkyne moiety.

  • Reagent Preparation:

    • Prepare a stock solution of the N3-VC-Pab-Payload conjugate in DMSO.

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in water.

    • Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water.

    • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate, in water.

  • Conjugation Reaction:

    • In a reaction vessel, combine the alkyne-functionalized antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) with the N3-VC-Pab-Payload conjugate.

    • Add the THPTA ligand to the mixture, followed by the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate the reaction at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using a suitable method to remove excess drug-linker and reaction reagents. Common methods include size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy. Confirm the integrity of the ADC using SDS-PAGE and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

  • Cell Seeding: Seed the target antigen-positive cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the wells. Include appropriate controls, such as an untreated cell control and a control with a non-targeting ADC.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable curve-fitting software.

Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.

  • Incubation: Incubate the ADC in human and mouse plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 72, 96 hours), take aliquots of the plasma samples.

  • Sample Preparation: Process the plasma samples to separate the ADC from plasma proteins. This can be done using methods like affinity capture with protein A/G beads or by precipitation of plasma proteins.

  • LC-MS Analysis: Analyze the processed samples by liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC and any released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the stability profile of the ADC in plasma.

Cathepsin B Cleavage Assay

This assay confirms the specific cleavage of the VC linker by Cathepsin B.

  • Reaction Mixture: Prepare a reaction mixture containing the ADC, purified Cathepsin B, and a suitable buffer (e.g., sodium acetate buffer, pH 5.5) containing a reducing agent like dithiothreitol (DTT).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points, take aliquots of the reaction mixture and stop the reaction by adding a protease inhibitor or by denaturation.

  • Analysis: Analyze the samples by RP-HPLC or LC-MS to detect and quantify the released payload.

  • Data Analysis: Plot the amount of released payload over time to determine the rate of cleavage by Cathepsin B.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the key processes involved in the creation and action of an ADC utilizing the this compound linker.

ADC_Synthesis_Workflow cluster_linker_prep Drug-Linker Synthesis cluster_conjugation Antibody-Drug Conjugation N3_linker This compound Reaction Reaction N3_linker->Reaction Payload Attachment (Nucleophilic Substitution) Payload Cytotoxic Payload Payload->Reaction Drug_Linker N3-VC-Pab-Payload Reaction->Drug_Linker Purification (HPLC) Conjugation_Reaction Conjugation Drug_Linker->Conjugation_Reaction Alkyne_Ab Alkyne-functionalized Antibody Alkyne_Ab->Conjugation_Reaction Click Chemistry (CuAAC) ADC Antibody-Drug Conjugate Conjugation_Reaction->ADC Purification (SEC) ADC_Mechanism_of_Action ADC ADC in Circulation Binding Antigen Binding ADC->Binding 1. Targeting Tumor_Cell Tumor Cell (Antigen Expression) Tumor_Cell->Binding Internalization Endosome Binding->Internalization 2. Internalization (Endocytosis) Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage VC Cleavage Lysosome->Cleavage 4. Linker Cleavage (Cathepsin B) Self_Immolation Payload Release Cleavage->Self_Immolation 5. Self-Immolation (Pab Spacer) Payload_Action 6. Payload Action (e.g., Tubulin Inhibition) Self_Immolation->Payload_Action Cell_Death Apoptosis Payload_Action->Cell_Death Experimental_Evaluation_Workflow cluster_in_vitro In Vitro Evaluation cluster_ex_vivo Ex Vivo Evaluation ADC Purified ADC Cytotoxicity Cytotoxicity Assay (e.g., MTT) ADC->Cytotoxicity Cleavage Cathepsin B Cleavage Assay ADC->Cleavage Plasma_Stability Plasma Stability Assay (Human & Mouse) ADC->Plasma_Stability IC50 Potency Cytotoxicity->IC50 Determine IC50 Specificity Linker Specificity Cleavage->Specificity Confirm Specificity Stability_Profile Stability Profile Plasma_Stability->Stability_Profile Determine Stability

References

An In-depth Technical Guide to the Val-Cit-PAB Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its sophisticated, multi-component structure is engineered for high stability in systemic circulation and precisely controlled cleavage within the target tumor cell. This guide provides a detailed examination of the Val-Cit-PAB linker's core components, mechanism of action, and the experimental protocols used for its evaluation.

Core Components and Structure

The Val-Cit-PAB linker is a tripartite system, each part with a distinct and vital function:

  • Valine-Citrulline (Val-Cit) Dipeptide: This sequence serves as the recognition site for specific lysosomal proteases. Cathepsin B, an enzyme significantly upregulated in the lysosomes of many tumor cells, efficiently identifies and cleaves the peptide bond between citrulline and the PAB group.[][2] The choice of Val-Cit is strategic; it provides a balance of stability in the bloodstream, where cathepsin B activity is low due to neutral pH, and high susceptibility to cleavage in the acidic lysosomal environment of target cells.[][]

  • p-Aminobenzylcarbamate (PABC or PAB): This unit acts as a "self-immolative" spacer.[][4] Its primary role is to connect the dipeptide to the cytotoxic payload and to ensure the payload is released in its unmodified, fully active form.[2][5] Directly attaching a bulky drug to the dipeptide can sterically hinder enzymatic cleavage. The PAB spacer obviates this issue, improving the accessibility of the cleavage site.[2][5]

  • Maleimidocaproyl (mc): Often included at the N-terminus of the valine, this component is not part of the core cleavage sequence but is crucial for conjugating the entire linker-drug construct to the antibody. It typically reacts with sulfhydryl groups on cysteine residues of the monoclonal antibody (mAb).[6][7]

The combined structure, often denoted as mc-Val-Cit-PAB, ensures that a potent cytotoxic drug remains inertly tethered to a tumor-targeting antibody until it reaches its destination.[6][8]

Mechanism of Action: A Two-Step Intracellular Release

The therapeutic action of an ADC equipped with a Val-Cit-PAB linker is contingent on a precise, two-stage release process that occurs after the ADC is internalized by a target cancer cell.

  • Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a tumor cell.[9][10] This binding event triggers receptor-mediated endocytosis, causing the entire ADC complex to be engulfed by the cell and trafficked into the lysosome.[9][10]

  • Enzymatic Cleavage: Inside the lysosome, the acidic environment and high concentration of proteases, particularly cathepsin B, become critical. Cathepsin B recognizes the Val-Cit dipeptide and proteolytically cleaves the amide bond between citrulline and the PAB spacer.[2][11] While initially thought to be specific to cathepsin B, studies have shown other cathepsins (L, S, F) can also facilitate this cleavage.[11][12]

  • Self-Immolation: The cleavage of the dipeptide unmasks a free aniline nitrogen on the PAB group. This triggers a spontaneous, rapid 1,6-elimination reaction—an electronic cascade—that results in the fragmentation of the PAB spacer.[4][13] This "self-immolation" releases the unmodified cytotoxic payload and carbon dioxide.[4] The released drug is now free to exert its cell-killing effect, such as disrupting microtubule polymerization.[7][9]

G cluster_0 Systemic Circulation (Stable) cluster_1 Target Tumor Cell cluster_2 Lysosome (Acidic pH) ADC ADC with Val-Cit-PAB Linker Internalization Step 1: ADC Internalization (Receptor-Mediated Endocytosis) ADC->Internalization Binds to Tumor Antigen Cleavage Step 2: Cathepsin B Cleavage of Val-Cit Bond SelfImmolation Step 3: PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Unmasks Aniline ActiveDrug Active Cytotoxic Drug Released SelfImmolation->ActiveDrug Drug Release Internalization->Cleavage Trafficking G cluster_0 Preparation & Conjugation cluster_1 Purification & Characterization cluster_2 Functional Validation Antibody Monoclonal Antibody (mAb) Conjugation Conjugate Linker-Drug to mAb Antibody->Conjugation LinkerDrug Synthesize Linker-Drug Construct (e.g., mc-Val-Cit-PAB-MMAE) LinkerDrug->Conjugation Purification Purify ADC (e.g., Size Exclusion Chromatography) Conjugation->Purification DAR_Analysis Characterize DAR (e.g., HIC, LC-MS) Purification->DAR_Analysis Stability Plasma Stability Assay DAR_Analysis->Stability Cleavage In Vitro Cleavage Assay (with Cathepsin B) DAR_Analysis->Cleavage

References

N3-VC-Pab-pnp: A Core Intermediate for Targeted STING Agonist Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of immunostimulatory agents to the tumor microenvironment is a paramount objective in modern cancer immunotherapy. The Stimulator of Interferatoron Genes (STING) pathway has emerged as a critical regulator of innate immunity, and its activation within tumor cells can lead to robust anti-tumor responses. N3-VC-Pab-pnp is a key heterobifunctional linker intermediate that plays a pivotal role in the construction of STING agonist conjugates, particularly for antibody-drug conjugates (ADCs). This technical guide provides an in-depth overview of this compound, its synthesis, and its application in the development of targeted STING agonist therapies.

This compound incorporates several key functionalities. The azide (N3) group serves as a versatile handle for "click chemistry," enabling the efficient and specific conjugation to molecules bearing a terminal alkyne. The valine-citrulline (VC) dipeptide is a cathepsin B-cleavable linker, designed to be stable in systemic circulation but readily cleaved by lysosomal proteases upon internalization into target cells. The p-aminobenzyl alcohol (Pab) moiety acts as a self-immolative spacer, ensuring the release of the unmodified STING agonist following enzymatic cleavage of the VC linker. Finally, the p-nitrophenyl (pnp) carbonate is an activated ester, facilitating the initial coupling of the linker to an amine-containing STING agonist.

Chemical Properties and Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the synthesis of STING agonist conjugates. The following table summarizes key quantitative data for this intermediate.

PropertyValueReference
Molecular Formula C32H34N8O9MedChemExpress
Molecular Weight 690.66 g/mol MedChemExpress
CAS Number 2285374-43-6MedChemExpress[1]
Appearance SolidInferred from common organic molecules
Solubility Soluble in organic solvents such as DMSO and DMFInferred from similar compounds
Purity >95% (typically)Inferred from commercial supplier data

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The following is a representative experimental protocol for its preparation.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • 6-Azidohexanoic acid

  • p-Nitrophenyl chloroformate

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Coupling of 6-Azidohexanoic acid to Val-Cit-PAB-OH:

    • Dissolve Fmoc-Val-Cit-PAB-OH in DMF.

    • Add HATU and DIPEA to the solution and stir for 5 minutes to activate the carboxylic acid.

    • Add 6-Azidohexanoic acid to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain Fmoc-N3-VC-Pab-OH.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-N3-VC-Pab-OH in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent under vacuum to yield the crude H2N-N3-VC-Pab-OH.

  • Activation with p-Nitrophenyl Chloroformate:

    • Dissolve the crude H2N-N3-VC-Pab-OH in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA, followed by the dropwise addition of a solution of p-nitrophenyl chloroformate in DCM.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction for the formation of the desired product.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate and concentrate in vacuo.

    • Purify the final product, this compound, by flash chromatography or preparative HPLC.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • 1H NMR: To confirm the chemical structure and proton environment.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC: To determine the purity of the final compound.

Application in STING Agonist Conjugate Synthesis

This compound is a versatile intermediate for the synthesis of various STING agonist conjugates. The general workflow involves two key steps: coupling of the STING agonist to the linker and subsequent conjugation to a targeting moiety.

Step 1: Coupling of STING Agonist to this compound

This step involves the reaction of an amine-containing STING agonist with the activated carbonate of this compound.

Experimental Protocol:

  • Dissolve the STING agonist in a suitable solvent (e.g., DMF or DMSO).

  • Add a solution of this compound in the same solvent.

  • Add a non-nucleophilic base, such as DIPEA, to facilitate the reaction.

  • Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Purify the resulting N3-VC-Pab-STING agonist conjugate by preparative HPLC.

Step 2: Conjugation to a Targeting Moiety via Click Chemistry

The azide-functionalized STING agonist conjugate can then be attached to a targeting moiety (e.g., an antibody, peptide, or small molecule) that has been modified to contain a terminal alkyne. The most common method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Experimental Protocol (CuAAC):

  • Dissolve the alkyne-modified targeting moiety and the N3-VC-Pab-STING agonist conjugate in a buffered aqueous solution (e.g., PBS).

  • Prepare a fresh solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.

  • Add the copper(I) solution to the reaction mixture. A copper-stabilizing ligand, such as TBTA or THPTA, can be included to improve reaction efficiency and prevent protein denaturation.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours.

  • The final STING agonist conjugate can be purified by size-exclusion chromatography or other appropriate methods to remove excess reagents.

Visualizing the Process: Signaling Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Interferon Genes pIRF3->IFN_Genes translocates to nucleus & activates transcription IFN_mRNA IFN mRNA IFN_Genes->IFN_mRNA

Caption: The cGAS-STING signaling pathway.

Synthesis_Workflow Start Fmoc-Val-Cit-PAB-OH + 6-Azidohexanoic acid Step1 1. Coupling (HATU, DIPEA) Start->Step1 Intermediate1 Fmoc-N3-VC-Pab-OH Step1->Intermediate1 Step2 2. Fmoc Deprotection (Piperidine) Intermediate1->Step2 Intermediate2 H2N-N3-VC-Pab-OH Step2->Intermediate2 Step3 3. Activation (p-Nitrophenyl Chloroformate) Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Caption: Synthetic workflow for this compound.

Conjugation_Workflow N3_Linker This compound Step1 Coupling N3_Linker->Step1 STING_Agonist Amine-containing STING Agonist STING_Agonist->Step1 Azide_Conjugate N3-VC-Pab-STING Agonist Step1->Azide_Conjugate Step2 Click Chemistry (CuAAC) Azide_Conjugate->Step2 Alkyne_Target Alkyne-modified Targeting Moiety Alkyne_Target->Step2 Final_ADC Targeted STING Agonist Conjugate Step2->Final_ADC

Caption: Workflow for STING agonist conjugate synthesis.

Conclusion

This compound is a critical and enabling intermediate for the development of targeted STING agonist therapies. Its well-defined chemical functionalities allow for a modular and efficient approach to the synthesis of complex bioconjugates. By leveraging the principles of enzymatic cleavage and bioorthogonal click chemistry, researchers can rationally design and construct STING agonist delivery systems with enhanced tumor targeting and improved therapeutic indices. This technical guide provides a foundational understanding of the synthesis and application of this compound, empowering scientists to further innovate in the exciting field of targeted cancer immunotherapy.

References

An In-depth Technical Guide to the Discovery and Development of N3-VC-Pab-pnp-based Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the discovery, mechanism of action, and development of antibody-drug conjugates (ADCs) utilizing the N3-VC-Pab-pnp linker precursor. It provides an overview of the synthesis, in vitro and in vivo evaluation, and the underlying signaling pathways involved in the therapeutic effect of these ADCs.

Introduction to this compound in ADC Technology

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This compound is a key chemical intermediate used in the synthesis of cleavable linkers for ADCs.[1]

The components of this compound are:

  • N3 (Azide): An azide group that serves as a reactive handle for "click chemistry."[1][2][3] This allows for the efficient and specific conjugation of the linker to a payload or antibody that has been modified with a corresponding alkyne group.[1][2]

  • VC (Valine-Citrulline): A dipeptide sequence that is specifically recognized and cleaved by the lysosomal enzyme Cathepsin B.[][][6][7] Cathepsin B is often overexpressed in tumor cells, making the VC linker a mechanism for targeted drug release within the cancer cell.[]

  • Pab (p-aminobenzyl): A self-immolative spacer that, following cleavage of the VC dipeptide, spontaneously releases the conjugated payload in its active form.[][8][9]

  • pnp (p-nitrophenyl): A p-nitrophenyl group that acts as a leaving group, facilitating the conjugation of the linker to the cytotoxic payload.

The strategic combination of these elements in this compound provides a versatile platform for the development of ADCs with controlled drug release and enhanced therapeutic windows.

Mechanism of Action and Signaling Pathways

The therapeutic effect of an ADC constructed with a VC-Pab linker is initiated by the binding of the antibody component to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosome, and subsequent release of the cytotoxic payload.

Signaling Pathway for ADC-induced Cell Death

The released cytotoxic payload, such as Monomethyl Auristatin E (MMAE), induces cell death primarily by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[][10]

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization via Endocytosis Antigen->Internalization Complex Formation Lysosome Lysosome Internalization->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB Activation Payload Released Cytotoxic Payload (e.g., MMAE) CathepsinB->Payload Linker Cleavage Tubulin Tubulin Polymerization Payload->Tubulin Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) Tubulin->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

ADC Mechanism of Action and Signaling Pathway

Data Presentation

The following tables summarize typical quantitative data for an ADC developed using a VC-Pab linker and a tubulin inhibitor payload. The data presented here is representative and intended for illustrative purposes.

Table 1: In Vitro Cytotoxicity
Cell LineTarget Antigen ExpressionADC IC50 (ng/mL)Free Drug IC50 (ng/mL)
Cell Line AHigh5 - 150.1 - 1
Cell Line BMedium50 - 1500.1 - 1
Cell Line CLow/Negative> 10000.1 - 1
Table 2: In Vivo Efficacy in Xenograft Model
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
Vehicle Control-00/10
Non-binding ADC3< 100/10
ADC160 - 802/10
ADC3> 958/10
Table 3: Pharmacokinetic Parameters in Rodents
AnalyteHalf-life (t½, hours)Clearance (CL, mL/hr/kg)Volume of Distribution (Vd, L/kg)
Total Antibody150 - 2500.2 - 0.50.05 - 0.1
ADC100 - 2000.3 - 0.60.05 - 0.1
Released Payload1 - 5> 50> 1

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of ADCs. The following sections outline key experimental protocols.

Synthesis of Drug-Linker and Conjugation to Antibody

The synthesis of an ADC using this compound typically involves a multi-step process.

Synthesis_Workflow N3_VC_Pab_pnp This compound Drug_Linker N3-VC-Pab-Payload N3_VC_Pab_pnp->Drug_Linker React with Payload Cytotoxic Payload (with nucleophile) Payload->Drug_Linker ADC Final ADC Drug_Linker->ADC Click Chemistry (CuAAC or SPAAC) Antibody Antibody Antibody_Alkyne Alkyne-modified Antibody Antibody->Antibody_Alkyne Modification Antibody_Alkyne->ADC

General Synthesis and Conjugation Workflow

Protocol for Drug-Linker Synthesis:

  • Dissolve the cytotoxic payload in a suitable organic solvent (e.g., DMF or DMSO).

  • Add this compound and a non-nucleophilic base (e.g., DIEA).

  • Stir the reaction at room temperature until completion, monitoring by HPLC or LC-MS.

  • Purify the resulting N3-VC-Pab-Payload conjugate by preparative HPLC.

Protocol for Antibody Conjugation (Click Chemistry):

  • Modify the antibody to introduce an alkyne handle. This can be achieved through various methods, including the use of NHS-alkyne reagents or enzymatic modification.

  • Purify the alkyne-modified antibody using size-exclusion chromatography.

  • For copper-catalyzed azide-alkyne cycloaddition (CuAAC), mix the alkyne-modified antibody with the N3-VC-Pab-Payload in the presence of a copper(I) source and a ligand (e.g., TBTA).

  • For strain-promoted alkyne-azide cycloaddition (SPAAC), use a cyclooctyne-modified antibody which reacts directly with the azide-linker.

  • Purify the final ADC using size-exclusion chromatography to remove unreacted drug-linker and other reagents.

In Vitro Cytotoxicity Assay

Objective: To determine the potency of the ADC against cancer cell lines with varying levels of target antigen expression.

Protocol:

  • Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, a non-binding control ADC, and the free cytotoxic drug.

  • Treat the cells with the compounds for a period of 72-120 hours.

  • Assess cell viability using a suitable reagent (e.g., CellTiter-Glo®, MTS, or resazurin).

  • Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) by fitting the dose-response data to a four-parameter logistic curve.[11][12]

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor activity of the ADC in a preclinical animal model.

Protocol:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, vehicle control, and other control articles (e.g., non-binding ADC) intravenously.

  • Measure tumor volume and body weight 2-3 times per week.

  • At the end of the study, euthanize the mice and calculate the tumor growth inhibition for each treatment group.[10][13]

Pharmacokinetic Study

Objective: To determine the pharmacokinetic properties of the ADC and its components.

Protocol:

  • Administer a single intravenous dose of the ADC to rodents (e.g., mice or rats).

  • Collect blood samples at various time points post-dose.

  • Process the blood to obtain plasma.

  • Quantify the concentrations of total antibody, ADC, and released payload in the plasma samples using validated analytical methods (e.g., ELISA for antibody/ADC and LC-MS/MS for the payload).

  • Calculate pharmacokinetic parameters using non-compartmental analysis.[11]

Conclusion

This compound is a valuable chemical tool for the construction of advanced antibody-drug conjugates. The inclusion of a bioorthogonal azide handle, a cathepsin B-cleavable dipeptide, and a self-immolative spacer allows for the development of ADCs with enhanced stability and targeted payload release. The systematic in vitro and in vivo evaluation of these ADCs is essential for their progression as potential cancer therapeutics. The methodologies and representative data presented in this guide provide a framework for the discovery and development of novel ADCs based on this versatile linker technology.

References

Navigating the Solubility Landscape of N3-VC-Pab-pnp: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful formulation of antibody-drug conjugates (ADCs) and other targeted therapies hinges on a thorough understanding of the physicochemical properties of their constituent components. N3-VC-Pab-pnp, a key intermediate containing an azide group for click chemistry, a cleavable valine-citrulline (VC) linker, a p-aminobenzyl (Pab) spacer, and a p-nitrophenyl (pnp) carbonate handle, presents a unique solubility profile that is critical for its handling, reaction kinetics, and ultimate application in bioconjugation. This technical guide provides an in-depth overview of the solubility of this compound and structurally related compounds, complete with experimental protocols and visual workflows to aid researchers in their drug development endeavors.

Understanding the Solubility Profile

This compound is a moderately hydrophobic molecule. Its solubility is influenced by the interplay of its different chemical moieties. The peptide-based linker (Val-Cit) and the polar azide and nitro groups contribute to its potential for interaction with polar solvents, while the aromatic rings of the Pab and pnp groups introduce hydrophobic character.

Quantitative Solubility Data for Structurally Similar ADC Linkers

The following table summarizes the available solubility data for ADC linkers closely related to this compound. This information serves as a practical guide for solvent selection in experimental settings.

Compound NameStructureSolventSolubility
MC-VC-PAB-PNPMaleimide-Val-Cit-Pab-pnpDMSO100 mg/mL[1]
WaterInsoluble[1]
EthanolInsoluble[1]
Mal-VC-PAB-PNPMaleimide-Val-Cit-Pab-pnpDMSO125 mg/mL[2]
Azido-PEG3-Val-Cit-PAB-PNPAzide-PEG3-Val-Cit-Pab-pnpDMSO116.67 mg/mL[3]
DMFSoluble[4]
Alkyne-Val-Cit-PAB-PNPAlkyne-Val-Cit-Pab-pnpDMSOSoluble
DMFSoluble
Azido-PEG4-Val-Cit-PAB-MMAEAzide-PEG4-Val-Cit-Pab-MMAEDMSOSoluble[5]
DCMSoluble[5]
DMFSoluble[5]

Note: "Soluble" indicates that the source mentions solubility without providing a quantitative value.

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given solvent. This method can be adapted based on the specific laboratory equipment and desired precision.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (lyophilized powder)

  • Selected solvents (e.g., DMSO, DMF, NMP, DMAc, water, ethanol, PBS)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Microscope or light scattering instrument (optional)

  • Temperature-controlled shaker or water bath

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a pre-weighed vial.

    • Add a small, measured volume of the test solvent to the vial to create a high-concentration slurry.

  • Equilibration:

    • Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure it reaches equilibrium. Vigorous mixing, such as vortexing at regular intervals, is recommended.

  • Phase Separation:

    • After the equilibration period, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved solid.

  • Analysis of the Supernatant:

    • Carefully collect a known volume of the clear supernatant without disturbing the pellet.

    • Determine the concentration of this compound in the supernatant using a suitable analytical method. High-performance liquid chromatography (HPLC) with UV detection is a common and accurate method. A standard calibration curve should be prepared to quantify the concentration.

    • Alternatively, for a more qualitative assessment, visually inspect the solution for any undissolved particles. Microscopic examination can also be used to confirm the absence of solid material.

  • Calculation of Solubility:

    • The solubility is expressed as the concentration of this compound in the saturated supernatant (e.g., in mg/mL or mM).

General Guidelines for Peptide and Linker Solubilization:

  • Start with a small amount: To avoid wasting valuable compound, it is prudent to perform initial solubility tests with a small quantity of the material[6].

  • Consider the peptide's charge: The overall charge of a peptide can influence its solubility in aqueous buffers. Acidic peptides are more soluble in basic buffers, while basic peptides are more soluble in acidic solutions[7][8].

  • Use of co-solvents: For hydrophobic compounds, dissolving them first in a small amount of an organic solvent like DMSO and then slowly diluting with an aqueous buffer can be an effective strategy[7].

  • Sonication: Brief periods of sonication can help to break up aggregates and enhance dissolution[8].

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows related to the solubility and use of this compound.

cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate centrifuge Centrifuge agitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc end end hplc->end Determine Solubility

Caption: Workflow for determining the solubility of this compound.

cluster_dissolution Dissolution Strategy cluster_outcome Outcome start Hydrophobic Compound (this compound) dmso Dissolve in minimal DMSO start->dmso dilute Slowly dilute with Aqueous Buffer dmso->dilute aq_buffer Aqueous Buffer aq_buffer->dilute soluble Soluble Conjugation-Ready Solution dilute->soluble

Caption: Recommended dissolution strategy for hydrophobic linkers.

References

An In-depth Technical Guide on N3-VC-Pab-pnp: A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N3-VC-Pab-pnp, a key bifunctional linker molecule enabling the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted STING (Stimulator of Interferon Genes) agonists. This document details its chemical properties, mechanism of action, and representative experimental protocols for its application in bioconjugation.

Core Properties of this compound

This compound, also known as Azidoacetyl-Val-Cit-PAB-PNP, is a sophisticated chemical entity designed with distinct functional moieties that facilitate its role as a versatile linker. It incorporates a terminal azide group for bioorthogonal "click chemistry," a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (Pab) spacer, and a p-nitrophenyl (pnp) carbonate activating group.

PropertyValueReference
CAS Number 2285374-43-6[1]
Molecular Formula C27H33N9O9[1]
Molecular Weight 627.61 g/mol [1]
Appearance Off-white to yellow powder or crystals
Solubility Soluble in DMSO and DMF
Storage Store at -20°C for long-term stability

Mechanism of Action and Key Applications

The utility of this compound stems from its two primary functionalities: the cleavable linker system and the bioorthogonal azide handle.

2.1. Cathepsin B-Mediated Cleavage

The Val-Cit dipeptide sequence within the linker is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2] Upon internalization of an ADC constructed with this linker into a target cancer cell, the linker is trafficked to the lysosome. There, cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl group.[3] This cleavage event triggers a cascade that leads to the release of the conjugated payload.

The cleavage mechanism is illustrated in the signaling pathway diagram below.

G cluster_lysosome Lysosomal Compartment ADC Antibody-Drug Conjugate (with this compound linker) Internalization Internalization into Target Cell Lysosomal_Trafficking Trafficking to Lysosome Internalization->Lysosomal_Trafficking Cleavage Cleavage of Val-Cit Linker Lysosomal_Trafficking->Cleavage ADC encounters Cathepsin B Cathepsin_B Cathepsin B Cathepsin_B->Cleavage Unstable_Intermediate Unstable Intermediate (Pab-Payload) Cleavage->Unstable_Intermediate Self_Immolation 1,6-Self-Immolation of Pab Spacer Unstable_Intermediate->Self_Immolation Payload_Release Active Payload Released Self_Immolation->Payload_Release

Caption: Cathepsin B-mediated cleavage of the VC-Pab linker in the lysosome.

2.2. Click Chemistry for Conjugation

The terminal azide (N3) group on the linker enables its conjugation to molecules containing a terminal alkyne via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and can be performed in aqueous conditions, making it ideal for bioconjugation.[3][4] this compound is an intermediate in the synthesis of bicyclic peptide ligand STING conjugates, where this click chemistry functionality is crucial for attaching the linker to the STING agonist.[5]

Below is a workflow diagram illustrating the general process of conjugating this compound to an alkyne-modified molecule.

G N3_Linker This compound Mix Mix Reactants N3_Linker->Mix Alkyne_Molecule Alkyne-Modified Molecule (e.g., STING Agonist) Alkyne_Molecule->Mix Add_Catalyst Add Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) Mix->Add_Catalyst Reaction CuAAC Reaction Add_Catalyst->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Final_Conjugate Final Conjugate Purification->Final_Conjugate

Caption: General workflow for CuAAC conjugation using this compound.

Experimental Protocols

The following are representative protocols for the synthesis of a Val-Cit-PAB linker and its subsequent conjugation via click chemistry. These are based on established methodologies for similar compounds.[2][6]

3.1. Representative Synthesis of a Val-Cit-PAB Linker

This protocol outlines a general approach for synthesizing the core Val-Cit-PAB structure. The synthesis of this compound would involve the use of an N-terminally azido-acetylated valine starting material.

Materials:

  • Fmoc-Val-OSu (N-α-Fmoc-L-valine N-hydroxysuccinimide ester)

  • L-Citrulline

  • p-Aminobenzyl alcohol (PABOH)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC).

Methodology:

  • Synthesis of Fmoc-Val-Cit: Fmoc-Val-OSu is reacted with L-citrulline in a suitable solvent such as DMF with a base like TEA to facilitate the coupling. The reaction is monitored by TLC or LC-MS until completion. The product is then isolated and purified.

  • Coupling of Fmoc-Val-Cit to PABOH: The carboxyl group of Fmoc-Val-Cit is activated, for example, using a coupling reagent like HATU, and then reacted with p-aminobenzyl alcohol. The product, Fmoc-Val-Cit-PABOH, is purified by chromatography.[2]

  • Introduction of the Azide Moiety and PNP Carbonate: The N-terminal Fmoc protecting group is removed, and an azidoacetyl group is introduced. The hydroxyl group of the PABOH moiety is then reacted with p-nitrophenyl chloroformate to form the active pnp carbonate, yielding this compound.

  • Purification: The final product is purified to a high degree using preparative HPLC. Characterization is performed using techniques such as NMR and mass spectrometry to confirm the structure and purity.

3.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-modified molecule (e.g., a STING agonist)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • DMSO or DMF for dissolving reagents

  • Purification system (e.g., HPLC)

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and the alkyne-modified molecule in a minimal amount of DMSO or DMF. Prepare stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • Reaction Setup: In a reaction vessel, add the aqueous buffer. To this, add the alkyne-modified molecule.

  • Premixing of Catalyst: In a separate tube, premix the CuSO4 and THPTA solutions.

  • Initiation of Reaction: Add the this compound solution to the reaction vessel, followed by the premixed CuSO4/THPTA catalyst. Finally, add the sodium ascorbate solution to initiate the reaction by reducing Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress can be monitored by LC-MS by observing the consumption of starting materials and the formation of the triazole product.

  • Purification: Once the reaction is complete, the desired conjugate is purified from the reaction mixture using a suitable method, typically reverse-phase HPLC.

  • Analysis: The purified conjugate is characterized by mass spectrometry and other analytical techniques to confirm its identity and purity.

Conclusion

This compound is a powerful and versatile chemical tool for the construction of advanced bioconjugates. Its cathepsin B-cleavable linker ensures payload release in the target cellular environment, while the azide functionality allows for precise and efficient conjugation using click chemistry. This combination of features makes it an invaluable component in the development of targeted therapies, including ADCs and STING agonist conjugates, with the potential to significantly impact the fields of oncology and immunotherapy.

References

Methodological & Application

Application Notes and Protocols for N3-VC-Pab-pnp Synthesis in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of cancer therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1] A critical component of an ADC is the linker, which connects the antibody to the payload and dictates the stability, efficacy, and toxicity profile of the conjugate.[2] This document provides detailed protocols for the synthesis and utilization of N3-Val-Cit-PAB-pnp, a versatile linker designed for advanced ADC development.

The N3-VC-Pab-pnp linker incorporates several key features:

  • An Azide (N3) handle: Enables highly efficient and site-specific conjugation to an alkyne-modified antibody via "click chemistry".[3][]

  • A Valine-Citrulline (VC) dipeptide: This sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells, ensuring targeted payload release within the cancer cell.[5][][7]

  • A p-aminobenzyl (PAB) self-immolative spacer: Following enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination, releasing the payload in its unmodified, active form.[1][5][8]

  • A p-nitrophenyl (pnp) carbonate activated group: This reactive group facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads.

These application notes will detail the synthesis of the linker, its conjugation to a payload and an antibody, and the subsequent characterization of the final ADC.

I. Synthesis of this compound Linker

The synthesis of the this compound linker is a multi-step process that involves peptide coupling, introduction of the azide moiety, and activation of the self-immolative spacer.

G start Starting Materials (Fmoc-Val-Cit-PAB-OH, Azide source) step1 Step 1: Azide Introduction (e.g., Azidoacetic acid coupling) start->step1 step2 Step 2: Fmoc Deprotection step1->step2 step3 Step 3: Activation with p-nitrophenyl chloroformate step2->step3 product Final Product: This compound step3->product

Caption: Workflow for the synthesis of the this compound linker.

Experimental Protocol: Synthesis of this compound

This protocol outlines a potential synthetic route. Researchers should adapt and optimize the conditions based on available starting materials and laboratory capabilities.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • 6-Azidohexanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC) or other peptide coupling agent

  • Hydroxybenzotriazole (HOBt)

  • Piperidine

  • p-Nitrophenyl chloroformate

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Coupling of Azide Moiety: a. Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent), 6-azidohexanoic acid (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF. b. Cool the solution to 0°C in an ice bath. c. Add DIC (1.2 equivalents) dropwise to the solution. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel chromatography to yield Fmoc-N3-VC-Pab-OH.

  • Step 2: Fmoc Deprotection: a. Dissolve the product from Step 1 in a 20% solution of piperidine in DMF. b. Stir at room temperature for 1-2 hours. c. Monitor the deprotection by TLC or LC-MS. d. Once complete, concentrate the reaction mixture under reduced pressure to remove piperidine and DMF. e. The resulting crude H2N-N3-VC-Pab-OH can be used in the next step without further purification, or it can be purified by chromatography if necessary.

  • Step 3: Activation with p-Nitrophenyl Chloroformate: a. Dissolve the crude product from Step 2 in anhydrous DCM and cool to 0°C. b. Add pyridine or DIPEA (3 equivalents). c. Add a solution of p-nitrophenyl chloroformate (1.5 equivalents) in anhydrous DCM dropwise. d. Stir the reaction at 0°C for 1 hour and then at room temperature for 4-6 hours. e. Monitor the reaction by TLC or LC-MS. f. Upon completion, dilute with DCM and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. h. Purify the crude product by silica gel chromatography to obtain the final this compound linker.

StepKey ReagentsTypical SolventTypical YieldPurity (LC-MS)
1. Azide Coupling6-Azidohexanoic acid, DIC, HOBtDMF70-85%>95%
2. Fmoc Deprotection20% Piperidine/DMFDMF>95% (crude)>90%
3. PNP Activationp-Nitrophenyl chloroformate, PyridineDCM60-75%>98%

Table 1: Summary of synthetic steps for this compound with typical yields and purity.

II. ADC Synthesis and Purification Protocol

The construction of the final ADC involves two main conjugation steps: attaching the payload to the linker and then "clicking" the linker-payload construct onto the antibody.

G linker This compound Linker step1 Step 1: Payload Conjugation linker->step1 payload Payload-NH2 (e.g., MMAE) payload->step1 antibody Alkyne-Modified Antibody step2 Step 2: Click Chemistry (SPAAC or CuAAC) antibody->step2 intermediate N3-VC-Pab-Payload step1->intermediate intermediate->step2 adc Final ADC step2->adc purification Purification (e.g., SEC) adc->purification characterization Characterization (DAR, Purity) purification->characterization

Caption: General workflow for ADC synthesis and characterization.

Experimental Protocol: ADC Synthesis

A. Payload Conjugation to Linker

  • Materials: this compound, Amine-containing payload (e.g., MMAE), DIPEA, Anhydrous DMF.

  • Procedure: a. Dissolve the payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2-3 equivalents) to the solution. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction by LC-MS until the starting payload is consumed. e. Purify the resulting N3-VC-Pab-Payload conjugate by preparative HPLC.

B. Linker-Payload Conjugation to Antibody (Click Chemistry)

This protocol assumes the use of an antibody previously modified with an alkyne group (e.g., DBCO for strain-promoted azide-alkyne cycloaddition, SPAAC).[3]

  • Materials: Alkyne-modified antibody in a suitable buffer (e.g., PBS pH 7.4), N3-VC-Pab-Payload conjugate, DMSO.

  • Procedure: a. Prepare a stock solution of the N3-VC-Pab-Payload conjugate in DMSO. b. To the antibody solution, add the linker-payload stock solution (typically 5-10 molar equivalents relative to the antibody). The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation. c. Incubate the reaction mixture at room temperature or 37°C for 4-24 hours with gentle agitation. d. The reaction progress can be monitored by analyzing the drug-to-antibody ratio (DAR).

C. ADC Purification

  • Method: Size Exclusion Chromatography (SEC) is commonly used to remove unreacted linker-payload and other small molecule impurities.

  • Procedure: a. Equilibrate an SEC column (e.g., Sephadex G-25) with a suitable formulation buffer (e.g., PBS). b. Load the reaction mixture onto the column. c. Elute the ADC with the formulation buffer. The ADC will elute in the void volume, while smaller molecules will be retained longer. d. Collect the fractions containing the purified ADC. e. Concentrate the ADC solution using centrifugal filters if necessary.

III. ADC Characterization

Thorough characterization is essential to ensure the quality, efficacy, and safety of the ADC. The drug-to-antibody ratio (DAR) is a critical quality attribute.[][10]

Characterization MethodPrincipleInformation Obtained
UV-Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for protein, and a specific wavelength for the drug). The Beer-Lambert law is used to calculate concentrations.[]Average DAR of the bulk ADC sample.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[]Distribution of different DAR species (DAR0, DAR2, DAR4, etc.) and calculation of average DAR.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the ADC (often after reduction to light and heavy chains) and determines the precise mass of each species.[11][12]Unambiguous determination of DAR distribution and identification of any side products.
Size Exclusion Chromatography (SEC) Separates molecules based on hydrodynamic radius.Purity, detection of aggregates or fragments.
In Vitro Cell Cytotoxicity Assay Measures the viability of antigen-positive and antigen-negative cell lines after treatment with the ADC.Potency (IC50 value) and specificity of the ADC.
Plasma Stability Assay The ADC is incubated in plasma, and the amount of released payload is measured over time, typically by LC-MS.[13]Stability of the linker and potential for premature drug release.

Table 2: Key methods for ADC characterization.

IV. Mechanism of Action

The efficacy of an ADC with a cleavable linker like VC-Pab relies on a sequence of events that leads to the specific release of the payload inside the target cancer cell.

G adc_circ 1. ADC in Circulation (Linker is stable) binding 2. ADC binds to Antigen on Tumor Cell adc_circ->binding internalization 3. Internalization via Endocytosis binding->internalization lysosome 4. Trafficking to Lysosome internalization->lysosome cleavage 5. Cathepsin B cleaves Val-Cit Linker lysosome->cleavage release 6. PAB Self-Immolation Releases Payload cleavage->release apoptosis 7. Payload induces Cell Death (Apoptosis) release->apoptosis

Caption: Mechanism of action for an ADC with a VC-Pab cleavable linker.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[14] The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome.[14] Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide.[] This cleavage event triggers the self-immolation of the PAB spacer, which rapidly releases the cytotoxic payload in its fully active form, leading to cell death.[1][8] The stability of the VC linker in systemic circulation is crucial to minimize off-target toxicity.[7]

References

Application Notes and Protocols: A Step-by-Step Guide to N3-VC-Pab-pnp Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide to the step-by-step conjugation of molecules using the N3-VC-Pab-pnp linker. This heterobifunctional linker is a cornerstone in the construction of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Its design incorporates three key functionalities: an azide (N3) group for bioorthogonal "click" chemistry, a cathepsin B-cleavable valine-citrulline-p-aminobenzyl (VC-Pab) linker for controlled payload release, and a p-nitrophenyl carbonate (pnp) activated ester for efficient conjugation to amine-containing molecules.

The protocols outlined below detail the two primary stages of the conjugation process: the attachment of an amine-containing payload to the this compound linker and the subsequent conjugation of the resulting drug-linker complex to an alkyne-modified targeting moiety, such as an antibody.

Chemical Components and their Roles

ComponentStructure/GroupFunction
N3 Azide (-N3)Reactive handle for copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry).
VC-Pab Valine-Citrulline-p-aminobenzylA dipeptide sequence specifically cleaved by the lysosomal enzyme Cathepsin B, enabling intracellular release of the payload.
pnp p-Nitrophenyl CarbonateAn activated ester that reacts efficiently with primary and secondary amines to form a stable carbamate linkage, attaching the payload to the linker.

Experimental Protocols

Protocol 1: Payload Attachment to this compound Linker

This protocol describes the conjugation of an amine-containing payload (e.g., a cytotoxic drug) to the p-nitrophenyl carbonate end of the this compound linker. This reaction forms a stable carbamate bond.

Materials:

  • This compound linker

  • Amine-containing payload

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the this compound linker in anhydrous DMF or DMSO to a final concentration of 10-50 mM.

  • Payload Addition: In a separate vial, dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO. Add the payload solution to the linker solution. A typical molar ratio is 1:1 to 1:1.2 (linker:payload).

  • Base Addition: Add 2-3 equivalents of a non-nucleophilic base such as DIPEA or TEA to the reaction mixture. The base acts as a scavenger for the p-nitrophenol byproduct and facilitates the reaction.

  • Reaction: Stir the reaction mixture at room temperature (20-25°C) for 2-12 hours. The reaction progress can be monitored by HPLC by observing the consumption of the starting materials and the formation of the product.

  • Purification: Upon completion, the reaction mixture can be purified by reverse-phase HPLC to isolate the N3-VC-Pab-Payload conjugate.

  • Characterization: Confirm the identity and purity of the purified product by mass spectrometry (e.g., ESI-MS) and HPLC.

Quantitative Data Summary for Payload Attachment:

ParameterRecommended Range/ValueNotes
Solvent Anhydrous DMF or DMSOEnsure solvents are dry to prevent hydrolysis of the activated carbonate.
Linker:Payload Molar Ratio 1:1 to 1:1.2A slight excess of the payload can drive the reaction to completion.
Base DIPEA or TEA2-3 equivalents.
Temperature 20-25°C (Room Temperature)
Reaction Time 2-12 hoursMonitor by HPLC.
Purification Method Reverse-Phase HPLC
Characterization ESI-MS, HPLCVerify correct mass and purity >95%.
Protocol 2: Click Chemistry Conjugation to an Alkyne-Modified Molecule

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the N3-VC-Pab-Payload to an alkyne-modified molecule (e.g., an antibody with an incorporated alkyne-containing unnatural amino acid or a surface-modified alkyne).

Materials:

  • N3-VC-Pab-Payload conjugate

  • Alkyne-modified molecule (e.g., antibody)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

  • Hydrophobic Interaction Chromatography (HIC) for DAR analysis

  • SDS-PAGE for characterization

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the N3-VC-Pab-Payload conjugate in DMSO.

    • Prepare a stock solution of CuSO4 in water (e.g., 20 mM).

    • Prepare a stock solution of THPTA in water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in water (e.g., 100 mM).

  • Antibody Preparation: Prepare the alkyne-modified antibody in PBS at a concentration of 1-10 mg/mL.

  • Pre-complexation of Copper: In a separate tube, mix the CuSO4 and THPTA solutions to form a copper-ligand complex. A typical molar ratio is 1:5 (CuSO4:THPTA).

  • Conjugation Reaction:

    • To the antibody solution, add the N3-VC-Pab-Payload conjugate. The molar excess of the drug-linker conjugate to the antibody typically ranges from 2 to 10-fold per alkyne site.

    • Add the pre-complexed copper-THPTA solution to the antibody-linker mixture. The final concentration of copper is typically in the range of 50-250 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

  • Incubation: Gently mix the reaction and incubate at room temperature (20-25°C) for 1-4 hours. Protect the reaction from light.

  • Purification: Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography (SEC) to remove excess drug-linker and other small molecules.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or reverse-phase HPLC.

    • Assess the purity and integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

    • Confirm the identity and DAR by mass spectrometry.

Quantitative Data Summary for Click Chemistry Conjugation:

ParameterRecommended Range/ValueNotes
Solvent PBS, pH 7.4 with minimal DMSOKeep DMSO concentration low (<10%) to avoid protein denaturation.
Drug-Linker:Alkyne Molar Ratio 2-10 fold excessOptimize for desired DAR.
Copper (CuSO4) Concentration 50-250 µM
Ligand (THPTA):Copper Ratio 5:1
Reducing Agent (Sodium Ascorbate) 5-10 fold excess over copperPrepare fresh.
Temperature 20-25°C (Room Temperature)
Reaction Time 1-4 hours
Purification Method Size-Exclusion Chromatography (SEC)
Characterization HIC, RP-HPLC, SDS-PAGE, MSTo determine DAR, purity, and identity.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

N3_VC_Pab_pnp_Conjugation_Workflow cluster_payload_attachment Protocol 1: Payload Attachment cluster_click_conjugation Protocol 2: Click Chemistry Conjugation N3_VC_Pab_pnp This compound Linker Reaction_1 Carbamate Formation (DMF/DMSO, DIPEA) N3_VC_Pab_pnp->Reaction_1 Amine_Payload Amine-Containing Payload Amine_Payload->Reaction_1 Purification_1 RP-HPLC Purification Reaction_1->Purification_1 N3_VC_Pab_Payload N3-VC-Pab-Payload Conjugate Reaction_2 CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) N3_VC_Pab_Payload->Reaction_2 Purification_1->N3_VC_Pab_Payload Alkyne_Molecule Alkyne-Modified Targeting Molecule (e.g., Antibody) Alkyne_Molecule->Reaction_2 Purification_2 SEC Purification Reaction_2->Purification_2 Final_Conjugate Final Bioconjugate (e.g., ADC) Characterization Characterization (HIC, MS, SDS-PAGE) Final_Conjugate->Characterization Purification_2->Final_Conjugate

Caption: Workflow for this compound conjugation.

Chemical_Conjugation_Pathway Start This compound Linker Carbamate_Formation Step 1: Carbamate Linkage Start->Carbamate_Formation Payload Payload-NH2 Payload->Carbamate_Formation Drug_Linker N3-VC-Pab-Payload Carbamate_Formation->Drug_Linker Click_Reaction Step 2: Click Reaction Drug_Linker->Click_Reaction Alkyne_Target Target-Alkyne Alkyne_Target->Click_Reaction Final_Product Target-Linker-Payload (ADC) Click_Reaction->Final_Product

Caption: Chemical pathway of this compound conjugation.

Intracellular_Release_Mechanism ADC_Extracellular ADC in Extracellular Space Internalization Receptor-Mediated Endocytosis ADC_Extracellular->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of VC Linker Lysosome->Cleavage Payload_Release Payload Release Cleavage->Payload_Release Cellular_Target Intracellular Target Payload_Release->Cellular_Target

Caption: Intracellular release of payload from a VC-Pab linker.

Application Notes and Protocols for Click Chemistry Reactions of N3-VC-Pab-pnp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of N3-VC-Pab-pnp in click chemistry, a powerful bioconjugation technique. This compound is an azide-functionalized linker commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs). It facilitates the attachment of cytotoxic payloads to antibodies through either a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[1][2] The incorporated valine-citrulline (VC) peptide sequence is designed to be cleaved by lysosomal proteases, such as cathepsin B, ensuring targeted payload release within cancer cells.[3][4][5]

I. Overview of Click Chemistry Reactions for this compound

Click chemistry offers a highly efficient and bioorthogonal approach to bioconjugation, characterized by high yields, mild reaction conditions, and stereospecificity.[6] For this compound, two primary methods are utilized:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join the azide group of this compound with a terminal alkyne on a molecule of interest (e.g., a cytotoxic payload). The reaction is robust and high-yielding.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry variant that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to react with the azide group.[2] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[9][10]

II. Experimental Protocols

The following sections provide detailed protocols for both CuAAC and SPAAC reactions with this compound. These protocols are generalized and may require optimization based on the specific properties of the reaction partners.

A. Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-modified payload to this compound.

Materials:

  • This compound

  • Alkyne-modified payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand[7]

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-modified payload in DMSO.

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.[7]

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.[7]

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add the alkyne-modified payload. A molar excess of 1.5 to 5 equivalents of the alkyne payload relative to the this compound is recommended to ensure complete consumption of the linker.

    • Add PBS to achieve the desired final reaction concentration. The final concentration of reactants can influence reaction efficiency.

  • Catalyst Preparation and Addition:

    • In a separate tube, premix the CuSO4 and THPTA solutions in a 1:2 molar ratio.[7] Allow the mixture to stand for a few minutes to form the Cu(I) complex.

    • Add the copper-ligand complex to the reaction mixture. A final copper concentration of 0.1 to 1 mM is typically sufficient.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2 to 5 mM.[7] This will reduce Cu(II) to the active Cu(I) catalyst.

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 1 to 4 hours. The reaction can be monitored by LC-MS or HPLC. Protect the reaction from light.[7]

  • Purification:

    • Upon completion, the conjugated product can be purified using standard chromatographic techniques such as reversed-phase HPLC or size-exclusion chromatography.

Quantitative Data for a Typical CuAAC Reaction:

ParameterValue/RangeReference
Molar Ratio (Alkyne:Azide) 1.5:1 to 10:1[7]
Final Concentration of this compound 1 - 10 mMGeneral Guideline
Final Copper(I) Concentration 0.1 - 1 mM[11]
Final Ligand (THPTA) Concentration 0.2 - 2 mM[7]
Final Sodium Ascorbate Concentration 2 - 5 mM[11]
Reaction Time 1 - 4 hours[7]
Reaction Temperature Room Temperature[7]
pH 7.4[7]
B. Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of a DBCO-modified payload to this compound.

Materials:

  • This compound

  • DBCO-modified payload

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the DBCO-modified payload in DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add the DBCO-modified payload. A molar ratio of 1:1 to 1:1.5 (azide:DBCO) is typically sufficient due to the high reactivity.

    • Add PBS to the desired final reaction volume. Ensure the final DMSO concentration is below 20% to maintain the solubility and stability of biomolecules, if applicable.[10]

  • Incubation:

    • Gently mix the reaction and incubate at room temperature. The reaction is often complete within 1-2 hours but can be left overnight at 4°C.[6][10] Reaction progress can be monitored by observing the decrease in DBCO absorbance at approximately 310 nm.[9]

  • Purification:

    • The conjugated product can be purified using standard methods such as reversed-phase HPLC or size-exclusion chromatography to remove unreacted starting materials.

Quantitative Data for a Typical SPAAC Reaction:

ParameterValue/RangeReference
Molar Ratio (DBCO:Azide) 1:1 to 1.5:1General Guideline
Final Concentration of Reactants 1 - 10 mMGeneral Guideline
Reaction Time 1 - 12 hours[6][10]
Reaction Temperature Room Temperature or 4°C[10]
pH 7.0 - 8.5[12]

III. Visualizations

A. Experimental Workflow for ADC Synthesis via Click Chemistry

This diagram illustrates the general workflow for synthesizing an antibody-drug conjugate using this compound and a DBCO-modified payload via SPAAC.

ADC_Synthesis_Workflow cluster_modification Payload Modification cluster_conjugation Click Chemistry Conjugation (SPAAC) cluster_activation Antibody Preparation cluster_final_conjugation Final ADC Assembly Payload Cytotoxic Payload DBCO_Payload DBCO-Payload Payload->DBCO_Payload Add DBCO moiety DBCO_Payload_node DBCO-Payload N3_Linker This compound Linker_Payload Linker-Payload Conjugate N3_Linker->Linker_Payload DBCO_Payload_node->Linker_Payload Linker_Payload_node Linker-Payload Conjugate Antibody Antibody Activated_Antibody Activated Antibody Antibody->Activated_Antibody Introduce reactive handle Activated_Antibody_node Activated Antibody ADC Antibody-Drug Conjugate (ADC) Activated_Antibody_node->ADC Linker_Payload_node->ADC Conjugation

Caption: Workflow for ADC synthesis using SPAAC.

B. Signaling Pathway for ADC Internalization and Payload Release

This diagram illustrates the mechanism of action of an ADC synthesized with a cleavable VC-Pab linker upon binding to a target cancer cell.

ADC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (VC-Pab Linker) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of VC-Pab Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Caption: ADC internalization and payload release.

References

Application Notes and Protocols: Copper-Catalyzed vs. Strain-Promoted Click Chemistry for N3-VC-Pab-pnp Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed comparison of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for the conjugation of the azide-functionalized linker, N3-Val-Cit-PAB-pNP (N3-VC-Pab-pnp). This linker is a valuable tool in the development of antibody-drug conjugates (ADCs), allowing for the attachment of cytotoxic payloads to targeting moieties. The choice between CuAAC and SPAAC is critical and depends on the specific requirements of the biomolecule, the payload, and the desired final product characteristics.

Introduction to Click Chemistry for this compound

Click chemistry describes a class of reactions that are rapid, high-yielding, and specific, making them ideal for bioconjugation.[1][2] The this compound linker contains a terminal azide (N3) group, a cathepsin-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (pNP) carbonate activating group for payload attachment. The azide group serves as a handle for conjugation to a biomolecule (e.g., an antibody) that has been functionalized with either a terminal alkyne (for CuAAC) or a strained cyclooctyne (for SPAAC).[3][4]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide, forming a stable 1,4-disubstituted triazole linkage.[5] CuAAC is known for its fast reaction kinetics and high yields.[6][7] However, the requirement for a copper catalyst can be a drawback due to potential cytotoxicity and oxidative damage to sensitive biomolecules.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2][9][] The release of ring strain drives the reaction forward, eliminating the need for a metal catalyst and making it highly biocompatible for applications in living systems.[2] Generally, SPAAC reactions are slower than their copper-catalyzed counterparts.[9]

Quantitative Data Comparison: CuAAC vs. SPAAC

The following tables summarize key quantitative parameters for CuAAC and SPAAC. It is important to note that specific values can vary depending on the exact substrates, solvent, temperature, and ligand used. The data presented here are representative values for bioconjugation reactions.

ParameterCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Reference(s)
Second-Order Rate Constant (M⁻¹s⁻¹) 10 - 2000.0012 - 4.0[3][9]
Typical Reaction Time 0.5 - 4 hours1 - 12 hours[7]
Typical Yield > 90%> 85%[6][7]
Biocompatibility Moderate (Copper toxicity is a concern)High (Catalyst-free)[2][8]
Side Reactions Protein oxidation, ligand-related issuesPotential for off-target reactions with thiols[8]
Regioselectivity High (1,4-disubstituted triazole)Mixture of regioisomers (can be overcome with specific cyclooctynes)[8][11]

Experimental Protocols

The following are detailed protocols for the conjugation of an alkyne- or cyclooctyne-modified antibody to this compound, followed by payload attachment.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines the conjugation of an alkyne-modified antibody to this compound.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Aminoguanidine hydrochloride solution (optional, to prevent oxidative damage, e.g., 100 mM in water)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified antibody to a final concentration of 1-10 mg/mL.

    • Add this compound to a 5-10 fold molar excess over the antibody. The final DMSO concentration should be kept below 10% (v/v).

    • Prepare the copper catalyst premix by combining the CuSO₄ solution and THPTA solution in a 1:5 molar ratio.

    • Add the copper catalyst premix to the reaction mixture to a final copper concentration of 0.5-1 mM.

    • If using, add aminoguanidine to a final concentration of 5 mM.[]

  • Initiation and Incubation:

    • Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration.

  • Purification:

    • Purify the resulting antibody-linker conjugate using size-exclusion chromatography to remove excess reagents and catalyst.

    • Analyze the conjugate by SDS-PAGE and LC-MS to confirm conjugation and determine the drug-to-antibody ratio (DAR) after payload attachment.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This protocol describes the conjugation of a cyclooctyne-modified antibody (e.g., DBCO-functionalized) to this compound.

Materials:

  • Cyclooctyne-modified antibody (e.g., DBCO-antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the DBCO-modified antibody to a final concentration of 1-10 mg/mL.

    • Add this compound to a 3-5 fold molar excess over the antibody. The final DMSO concentration should be kept below 10% (v/v).

  • Incubation:

    • Gently mix the reaction and incubate at room temperature for 2-12 hours. The reaction can also be performed at 4°C for 12-24 hours to minimize potential degradation of sensitive biomolecules.

  • Purification:

    • Purify the resulting antibody-linker conjugate using size-exclusion chromatography to remove excess linker.

    • Analyze the conjugate by SDS-PAGE and LC-MS to confirm conjugation and determine the drug-to-antibody ratio (DAR) after payload attachment.

Payload Attachment

Following the click chemistry conjugation of the this compound linker to the antibody, the cytotoxic payload is attached via the p-nitrophenyl carbonate group.

Materials:

  • Antibody-VC-Pab-pnp conjugate

  • Payload with a primary or secondary amine (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous DMSO or DMF

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA)

Procedure:

  • Reaction Setup:

    • Lyophilize or buffer exchange the antibody-VC-Pab-pnp conjugate into a suitable buffer for the payload conjugation, or perform the reaction in a solvent mixture if the antibody is tolerant.

    • Dissolve the amine-containing payload and DIPEA in anhydrous DMSO or DMF.

    • Add the payload solution to the antibody-conjugate at a 5-10 fold molar excess.

    • Add DIPEA to the reaction mixture.

  • Incubation:

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight.

  • Purification:

    • Purify the final ADC using size-exclusion chromatography or other appropriate methods to remove unreacted payload and other small molecules.

    • Characterize the final ADC by hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution and by LC-MS for mass confirmation.

Visualizations

The following diagrams illustrate the experimental workflows and chemical transformations described.

CuAAC_Workflow cluster_reagents Reagents cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis cluster_payload Payload Conjugation Alkyne_Ab Alkyne-Antibody Mix Mix Reagents Alkyne_Ab->Mix N3_Linker This compound N3_Linker->Mix Catalyst CuSO4/THPTA Catalyst->Mix Reducer Sodium Ascorbate Reducer->Mix Purify Size-Exclusion Chromatography Mix->Purify Incubate 1-4h Analyze SDS-PAGE & LC-MS Purify->Analyze Payload_Attach Add Payload (e.g., MMAE) Analyze->Payload_Attach Final_Purify Final Purification Payload_Attach->Final_Purify Incubate 2-4h Final_ADC Characterized ADC Final_Purify->Final_ADC

Caption: Workflow for CuAAC conjugation of this compound.

SPAAC_Workflow cluster_reagents Reagents cluster_reaction SPAAC Reaction cluster_purification Purification & Analysis cluster_payload Payload Conjugation DBCO_Ab DBCO-Antibody Mix Mix Reagents DBCO_Ab->Mix N3_Linker This compound N3_Linker->Mix Purify Size-Exclusion Chromatography Mix->Purify Incubate 2-12h Analyze SDS-PAGE & LC-MS Purify->Analyze Payload_Attach Add Payload (e.g., MMAE) Analyze->Payload_Attach Final_Purify Final Purification Payload_Attach->Final_Purify Incubate 2-4h Final_ADC Characterized ADC Final_Purify->Final_ADC

References

Application Notes and Protocols for Monoclonal Antibody Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for Conjugating Azide-Functionalized Linker-Payloads to Monoclonal Antibodies via Click Chemistry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the conjugation of an azide-containing linker-payload, specifically exemplified by an N3-Val-Cit-PAB functionalized molecule, to a monoclonal antibody (mAb). The protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a form of click chemistry, which is a highly efficient and bioorthogonal method for creating stable antibody-drug conjugates (ADCs).[1][2][3][4][] This method allows for precise control over the conjugation site and can lead to the production of homogeneous ADCs.[3][4] The valine-citrulline (VC) linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as cathepsin B, upon internalization into target cells, ensuring controlled release of the cytotoxic payload.[6][7][8]

Introduction to the Conjugation Chemistry

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potential of a small molecule drug.[] The linker connecting the antibody and the payload is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[]

This protocol focuses on the use of a pre-formed drug-linker complex containing an azide (N3) group, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a p-aminobenzyl carbamate (PAB) self-immolative spacer.[6][7] The azide group serves as a handle for conjugation to an antibody that has been functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO).[1][9][10][11] The reaction between the azide and the strained alkyne, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal click chemistry reaction that proceeds efficiently under mild, aqueous conditions without the need for a copper catalyst.[1][3][12] This avoids potential toxicity and protein denaturation associated with copper-catalyzed reactions.

Experimental Workflow Overview

The overall workflow for the conjugation of an N3-linker-payload to a monoclonal antibody involves several key stages:

  • Antibody Preparation: The monoclonal antibody is prepared for conjugation. This may involve buffer exchange to remove any interfering substances and the introduction of a strained alkyne handle if the antibody is not already functionalized.

  • Drug-Linker Preparation: The azide-functionalized drug-linker (e.g., N3-VC-Pab-payload) is dissolved in a suitable organic solvent.

  • Conjugation Reaction: The prepared antibody and drug-linker are mixed and incubated to allow the SPAAC reaction to proceed.

  • Purification: The resulting ADC is purified to remove any unreacted drug-linker and other reagents.

  • Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR) and other quality attributes.

G cluster_prep Preparation cluster_reaction Conjugation cluster_downstream Downstream Processing mAb_prep Antibody Preparation (Buffer Exchange, Alkyne Functionalization) conjugation SPAAC Reaction (Incubation) mAb_prep->conjugation drug_prep Drug-Linker Preparation (Dissolution in Organic Solvent) drug_prep->conjugation purification Purification (Desalting, HIC) conjugation->purification characterization Characterization (DAR Determination) purification->characterization

Caption: Experimental workflow for ADC production.

Chemical Conjugation Pathway

The core of this protocol is the SPAAC reaction. An azide-functionalized linker-payload reacts with a strained alkyne (e.g., DBCO) functionalized antibody to form a stable triazole linkage.

G cluster_reactants Reactants cluster_product Product mAb Monoclonal Antibody (with Strained Alkyne, e.g., DBCO) ADC Antibody-Drug Conjugate (ADC) (Stable Triazole Linkage) mAb->ADC + drug_linker N3-VC-Pab-Payload drug_linker->ADC

Caption: SPAAC chemical conjugation pathway.

Materials and Reagents

ReagentSupplierNotes
Monoclonal Antibody (mAb)-Should be >95% pure.
N3-VC-Pab-PayloadVariouse.g., N3-PEG3-vc-PAB-MMAE.[9][13]
DBCO-functionalized crosslinkerVariousIf antibody is not pre-functionalized.
Phosphate Buffered Saline (PBS), pH 7.4Standard Lab SupplierAvoid buffers containing azide.[1][3]
Dimethyl Sulfoxide (DMSO), anhydrousStandard Lab SupplierOr other suitable organic solvents like DMF or DMA.[1]
Desalting Columns (e.g., PD-10)Standard Lab SupplierFor buffer exchange and initial purification.[1][14]
Protein Concentrators (e.g., 50 kDa MWCO)Standard Lab SupplierFor concentrating the final ADC product.[1]
Hydrophobic Interaction Chromatography (HIC) columnStandard Lab SupplierFor purification and DAR determination.[1][8]

Experimental Protocol

This protocol assumes the use of a monoclonal antibody that has been pre-functionalized with a strained alkyne (e.g., DBCO).

Preparation of Reagents
  • Antibody Solution:

    • Prepare the alkyne-functionalized monoclonal antibody in PBS (pH 7.4). The recommended concentration is between 5-10 mg/mL.

    • If the antibody is in a different buffer, perform a buffer exchange into PBS (pH 7.4) using a desalting column.[1][3]

  • Drug-Linker Stock Solution:

    • Prepare a stock solution of the N3-VC-Pab-payload in anhydrous DMSO. A typical concentration is 10-20 mM.

    • Ensure the drug-linker is fully dissolved. Gentle vortexing may be required.

Conjugation Reaction
  • In a suitable reaction vessel, add the required volume of the antibody solution.

  • Add the N3-VC-Pab-payload stock solution to the antibody solution. The molar ratio of the drug-linker to the antibody will influence the final DAR. A common starting point is a 5-10 fold molar excess of the drug-linker.

  • The final concentration of the organic solvent (e.g., DMSO) in the reaction mixture should be kept low (typically 5-10% v/v) to maintain antibody stability.[1]

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[1] In some cases, overnight incubation may be performed.[12][14]

Purification of the Antibody-Drug Conjugate
  • Removal of Excess Drug-Linker:

    • Following incubation, remove the unreacted drug-linker using a desalting column equilibrated with PBS (pH 7.4).[1][14] This step separates the high molecular weight ADC from the low molecular weight drug-linker.

  • Concentration of the ADC:

    • Concentrate the purified ADC solution using a protein concentrator with an appropriate molecular weight cutoff (e.g., 50 kDa).[1]

  • (Optional) Further Purification by HIC:

    • If a more homogeneous ADC preparation is required, or to separate species with different DARs, hydrophobic interaction chromatography (HIC) can be employed.[1][8]

Quantitative Data and Characterization

The success of the conjugation is determined by the Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.

ParameterTypical ValueMethod of Determination
Molar excess of Drug-Linker5-20 equivalents-
Final Organic Solvent Conc.5-10% (v/v)-
Incubation Time2-4 hours-
Expected DAR2-4HIC-HPLC, Mass Spectrometry
Conjugation Efficiency>95%HIC-HPLC[8]

Notes and Troubleshooting

  • Solubility of Drug-Linker: The solubility of the drug-linker determines the maximum percentage of organic co-solvent that can be used.[1] If the drug-linker has poor aqueous solubility, a higher percentage of co-solvent may be necessary, but this should be balanced with maintaining antibody stability.

  • Buffer Composition: Avoid using buffers that contain primary amines (e.g., Tris) if the antibody functionalization involves NHS esters. For azide-alkyne click chemistry, ensure the absence of sodium azide in all buffers.[3]

  • Purification: Thorough removal of the unconjugated drug-linker is crucial, as free drug can contribute to off-target toxicity.

  • ADC Homogeneity: HIC is a valuable tool for assessing the homogeneity of the ADC preparation and can be used to isolate specific DAR species.[8]

  • Alternative Alkynes: Besides DBCO, other cyclooctynes such as bicyclononyne (BCN) can also be used for SPAAC.[3]

References

Application Notes and Protocols for the Purification of N3-VC-Pab-pnp Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the purification of N3-Valine-Citrulline-p-aminobenzyl-p-nitrophenyl carbonate (N3-VC-Pab-pnp) conjugates. This document covers the purification of both the linker-payload conjugate prior to antibody attachment and the final antibody-drug conjugate (ADC).

Introduction

The this compound linker is a critical component in the development of modern antibody-drug conjugates. Its azide (N3) functionality allows for site-specific conjugation to antibodies via click chemistry, while the valine-citrulline dipeptide provides a cathepsin B-cleavable linkage for controlled payload release within the target cell. The p-aminobenzyl (Pab) group acts as a self-immolative spacer, and the p-nitrophenyl (pnp) carbonate is an active ester for coupling to a cytotoxic payload.

The complex and often hydrophobic nature of the resulting linker-payload and ADC necessitates robust purification strategies to ensure high purity, homogeneity, and ultimately, the safety and efficacy of the therapeutic.[][2] This document outlines the key chromatographic techniques and provides detailed protocols for the purification of these conjugates.

Purification of the N3-VC-Pab-Payload Conjugate

The purification of the N3-VC-Pab-payload conjugate is a critical step to remove unreacted starting materials, byproducts, and other impurities before its conjugation to the monoclonal antibody. The high purity of the linker-payload is essential for a well-controlled conjugation reaction and a homogenous final ADC product.[3] Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for this purpose.[3][4]

Key Challenges in Linker-Payload Purification:
  • Structural Complexity: The multi-component nature of the linker-payload can lead to a variety of related impurities.[3]

  • Hydrophobicity: Payloads are often non-polar, which can lead to poor solubility and challenging chromatographic behavior.[3]

  • Instability: The linker itself is designed to be cleavable, making it susceptible to degradation under harsh purification conditions (e.g., extreme pH or high temperatures).[3]

Protocol 1: Preparative RP-HPLC Purification of N3-VC-Pab-MMAE

This protocol is adapted from a similar procedure for a closely related Fmoc-VC-Pab-MMAE conjugate and is suitable for the purification of N3-VC-Pab-MMAE.[4] Monomethyl auristatin E (MMAE) is a potent anti-tubulin agent commonly used in ADCs.[5][6]

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 reversed-phase preparative HPLC column (e.g., Gemini 5 µm NX-C18 110 Å, AXIA)[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: Dissolve the crude N3-VC-Pab-MMAE reaction mixture in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or a mixture of DMF and Mobile Phase A.

  • Chromatographic Separation:

    • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Elute the product using a linear gradient of Mobile Phase B. The exact gradient will need to be optimized based on the specific payload and linker characteristics but a typical gradient might be from 5% to 95% Mobile Phase B over 40 minutes.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm).

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified N3-VC-Pab-MMAE as a solid.

Quantitative Data Summary:

ParameterValue/RangeReference
Column C18 Reversed-Phase (Preparative)[5]
Mobile Phase A 0.1% TFA in Water[4]
Mobile Phase B Acetonitrile[4]
Typical Gradient 5-95% Acetonitrile over 40 min[4]
Expected Purity >95%[7]
Typical Yield 70-80%[4]

Purification of the Final N3-VC-Pab-Antibody Conjugate (ADC)

Following the conjugation of the purified N3-VC-Pab-payload to the antibody, the resulting ADC must be purified to remove unconjugated antibody, excess linker-payload, and aggregates. A multi-step purification process is often employed to ensure the final product meets the stringent requirements for therapeutic use.[2][8]

Key Purification Techniques for ADCs:
  • Size Exclusion Chromatography (SEC): Separates molecules based on their size. It is effective for removing small molecule impurities like the unconjugated linker-payload and for buffer exchange.[]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. HIC is particularly useful for separating ADC species with different drug-to-antibody ratios (DAR).[]

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their charge. It can be used to remove charged impurities and, in some cases, to separate different DAR species.

  • Affinity Chromatography (e.g., Protein A): Utilizes the specific binding of the antibody's Fc region to Protein A to capture the ADC and remove impurities that do not bind.

  • Tangential Flow Filtration (TFF): A membrane-based technique used for buffer exchange, concentration, and removal of small molecule impurities.[]

Protocol 2: Multi-Step Purification of a N3-VC-Pab-ADC

This protocol outlines a typical multi-step purification workflow for an ADC generated via click chemistry.

Step 1: Removal of Excess Linker-Payload using Tangential Flow Filtration (TFF)

  • System Setup: Assemble a TFF system with a membrane having a suitable molecular weight cut-off (e.g., 30 kDa) that will retain the ADC (approx. 150 kDa) while allowing the smaller linker-payload to pass through.

  • Diafiltration: Perform diafiltration against a suitable formulation buffer (e.g., phosphate-buffered saline, pH 7.4) to remove the excess unconjugated N3-VC-Pab-payload and any organic solvents from the conjugation reaction.

  • Concentration: Concentrate the ADC to a desired volume.

Step 2: Separation of DAR Species using Hydrophobic Interaction Chromatography (HIC)

  • Column and Buffers:

    • HIC column (e.g., Phenyl Sepharose)

    • Buffer A (High salt): e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Buffer B (Low salt): e.g., 50 mM Sodium Phosphate, pH 7.0

  • Procedure:

    • Equilibrate the HIC column with Buffer A.

    • Adjust the salt concentration of the ADC sample to match Buffer A.

    • Load the sample onto the column.

    • Elute the ADC species using a descending salt gradient (from 100% Buffer A to 100% Buffer B). Species with higher DAR values are more hydrophobic and will elute later.

    • Collect fractions corresponding to the desired DAR species.

Step 3: Final Polishing and Buffer Exchange using Size Exclusion Chromatography (SEC)

  • Column and Buffer:

    • SEC column (e.g., Sephacryl S-200)

    • Final formulation buffer

  • Procedure:

    • Equilibrate the SEC column with the final formulation buffer.

    • Load the pooled fractions from the HIC step onto the column.

    • Elute with the final formulation buffer. The ADC will elute as a major peak, separated from any remaining small molecule impurities or aggregates.

    • Collect the main ADC peak.

Quantitative Data Summary for ADC Purification:

TechniquePurposeKey ParametersExpected Outcome
TFF Removal of excess linker-payload, buffer exchange30 kDa MWCO membraneRemoval of >99% of free linker-payload
HIC Separation of DAR speciesDescending salt gradient (e.g., 1.5 M to 0 M (NH4)2SO4)Isolation of specific DAR species (e.g., DAR4, DAR8)
SEC Final polishing, aggregate removal, buffer exchangeIsocratic elution with formulation bufferHigh purity ADC (>98%) with low aggregate content (<2%)

Visualizations

experimental_workflow_linker_payload cluster_synthesis Synthesis cluster_purification Purification cluster_product Final Product synthesis Crude N3-VC-Pab-Payload Reaction Mixture prep_hplc Preparative RP-HPLC synthesis->prep_hplc Load Crude Product fraction_collection Fraction Collection prep_hplc->fraction_collection Elute with Gradient purity_analysis Purity Analysis fraction_collection->purity_analysis Analyze Fractions lyophilization Lyophilization purity_analysis->lyophilization Pool Pure Fractions pure_product Purified N3-VC-Pab-Payload (>95% Purity) lyophilization->pure_product

Caption: Workflow for the purification of the N3-VC-Pab-payload conjugate.

experimental_workflow_adc cluster_conjugation Conjugation cluster_purification Purification cluster_product Final Product conjugation Crude ADC Reaction Mixture tff Tangential Flow Filtration (TFF) conjugation->tff Remove Excess Linker-Payload hic Hydrophobic Interaction Chromatography (HIC) tff->hic Separate DAR Species sec Size Exclusion Chromatography (SEC) hic->sec Final Polishing & Buffer Exchange final_adc Purified ADC (>98% Purity) sec->final_adc

Caption: Multi-step purification workflow for the final antibody-drug conjugate.

logical_relationship_purification cluster_inputs Crude Conjugate cluster_techniques Purification Techniques cluster_outputs Purified Product & Impurities crude_product Crude Conjugate (Linker-Payload or ADC) hplc RP-HPLC crude_product->hplc sec SEC crude_product->sec hic HIC crude_product->hic iex IEX crude_product->iex pure_product Purified Conjugate hplc->pure_product impurities Impurities (Unreacted materials, byproducts, aggregates, different DARs) hplc->impurities sec->pure_product sec->impurities hic->pure_product hic->impurities iex->pure_product iex->impurities

Caption: Relationship between crude conjugates, purification techniques, and final products.

References

Application Notes and Protocols for N3-VC-Pab-pnp in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N3-VC-Pab-pnp is a versatile, cleavable linker used in the development of targeted drug delivery systems, most notably antibody-drug conjugates (ADCs). This linker is composed of several key functional units: an azide (N3) group for conjugation to a targeting moiety, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzylcarbamate (PAB) spacer, and a p-nitrophenyl (pnp) carbonate group for the attachment of a therapeutic payload.

The strategic design of this compound allows for the stable linkage of a potent payload to a targeting ligand, such as a monoclonal antibody, during systemic circulation. Upon internalization into target cells, the VC linker is cleaved by lysosomal proteases like cathepsin B, initiating a cascade that results in the release of the active drug. The azide handle provides a bioorthogonal site for conjugation to alkyne-modified targeting molecules via "click chemistry," enabling precise and efficient construction of the final conjugate.

Mechanism of Action

The targeted drug delivery and payload release mechanism facilitated by the this compound linker involves a multi-step process:

  • Targeting and Internalization: The complete conjugate (e.g., an ADC) binds to a specific antigen on the surface of a target cell and is subsequently internalized, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The conjugate is trafficked to the lysosome, an acidic organelle rich in proteases.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer of the VC linker.

  • Self-Immolation: The cleavage of the VC linker unmasks an amino group on the PAB spacer, triggering a spontaneous 1,6-elimination reaction. This self-immolative cascade releases the conjugated drug in its active form, along with carbon dioxide and azaquinone methide.

  • Therapeutic Action: The released payload can then exert its cytotoxic or therapeutic effect within the target cell.

Applications

The primary application of this compound is in the construction of targeted therapies where precise delivery of a potent payload is critical.

  • Antibody-Drug Conjugates (ADCs): this compound is used to link highly potent cytotoxic agents to monoclonal antibodies that target tumor-associated antigens. This approach enhances the therapeutic window of the cytotoxic drug by minimizing systemic exposure and maximizing its concentration at the tumor site.

  • Peptide-Drug Conjugates (PDCs): Similar to ADCs, this compound can be used to attach drugs to peptides that target specific receptors overexpressed on diseased cells.

  • Targeted STING Agonist Delivery: The linker can be used to conjugate stimulator of interferon genes (STING) agonists to targeting moieties.[1] This strategy aims to deliver the STING agonist directly to immune cells or tumor cells to enhance anti-tumor immunity while reducing systemic inflammation.[2]

  • Development of Novel Targeted Conjugates: The modular nature of the this compound linker allows for its use in conjugating a wide variety of payloads (e.g., small molecule inhibitors, imaging agents) to different targeting ligands (e.g., aptamers, small molecules).

Experimental Protocols

The following protocols provide a general framework for the use of this compound in the synthesis of a targeted drug conjugate. Optimization of reaction conditions may be necessary depending on the specific drug, targeting moiety, and their respective properties.

Protocol 1: Conjugation of a Therapeutic Payload to this compound

This protocol describes the attachment of an amine-containing drug to the this compound linker via the p-nitrophenyl carbonate reactive group.

Materials:

  • This compound linker

  • Amine-containing therapeutic payload (e.g., Monomethyl Auristatin E - MMAE)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification

  • Mass Spectrometer (MS) for product characterization

Procedure:

  • Dissolve the this compound linker (1.2 equivalents) in anhydrous DMF.

  • Add the amine-containing therapeutic payload (1 equivalent) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

  • Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

  • Monitor the progress of the reaction by HPLC-MS until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, quench the reaction (e.g., by adding a small amount of water).

  • Purify the resulting N3-VC-Pab-Payload conjugate by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final product as a solid.

  • Characterize the purified product by mass spectrometry and NMR to confirm its identity and purity.

Quantitative Data Summary (Illustrative):

ParameterValueReference
Starting MaterialsThis compound, MMAEN/A
SolventDMFN/A
BaseDIPEAN/A
Reaction Time4 hoursN/A
Purification MethodPreparative RP-HPLCN/A
Yield75-85% (typical)N/A
Protocol 2: Conjugation of N3-VC-Pab-Payload to an Alkyne-Modified Targeting Moiety via Click Chemistry

This protocol outlines the conjugation of the azide-functionalized drug-linker to an alkyne-modified antibody or other targeting molecule using either copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Materials:

  • Alkyne-modified targeting moiety (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • N3-VC-Pab-Payload conjugate

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • DMSO or DMF for dissolving the N3-VC-Pab-Payload

  • Size-exclusion chromatography (SEC) or other suitable purification system

Procedure:

  • Prepare the alkyne-modified antibody at a concentration of 1-10 mg/mL in PBS.

  • Prepare a stock solution of the N3-VC-Pab-Payload in DMSO.

  • In a reaction tube, combine the antibody solution with the N3-VC-Pab-Payload (typically 4-10 molar equivalents per antibody).

  • Prepare the Cu(I) catalyst by mixing CuSO4 and THPTA in a 1:2 molar ratio and allowing it to complex for a few minutes.

  • Add the Cu(I)/THPTA complex to the antibody-payload mixture (typically 25 equivalents relative to the azide).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).

  • Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the resulting ADC using SEC to remove unreacted drug-linker and catalyst components.

  • Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation.

Materials:

  • Dibenzocyclooctyne (DBCO)-modified targeting moiety (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4, azide-free)

  • N3-VC-Pab-Payload conjugate

  • DMSO or DMF for dissolving the N3-VC-Pab-Payload

  • Size-exclusion chromatography (SEC) or other suitable purification system

Procedure:

  • Prepare the DBCO-modified antibody at a concentration of 1-10 mg/mL in azide-free PBS.

  • Prepare a stock solution of the N3-VC-Pab-Payload in DMSO.

  • Combine the DBCO-antibody with the N3-VC-Pab-Payload (typically 2-4 molar equivalents per DBCO group).

  • Incubate the reaction mixture at room temperature or 4°C for 4-24 hours.

  • Monitor the reaction progress if necessary using appropriate analytical techniques.

  • Purify the resulting ADC using SEC to remove the unreacted drug-linker.

  • Characterize the final ADC for purity, DAR, and aggregation.

Quantitative Data Summary for ADC Synthesis and Characterization (Illustrative):

ParameterCuAACSPAACReference
Targeting MoietyAlkyne-AntibodyDBCO-AntibodyN/A
Drug-LinkerN3-VC-Pab-MMAEN3-VC-Pab-MMAEN/A
Molar Excess of Drug-Linker5-10 fold2-4 foldN/A
Reaction Time1-4 hours4-24 hoursN/A
Typical Achieved DAR2-42-4N/A
Purification MethodSECSECN/A
Final Purity>95%>95%N/A
Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the newly synthesized ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive cancer cell line (e.g., HER2+ for an anti-HER2 ADC)

  • Antigen-negative cancer cell line (control)

  • Complete cell culture medium

  • Synthesized ADC

  • Control antibody (unconjugated)

  • Free drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, control antibody, and free drug in complete cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a negative control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for signal development.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the logarithm of the concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting software.

Quantitative Data Summary for In Vitro Cytotoxicity (Illustrative):

CompoundCell Line (Antigen Status)IC50 (nM)Reference
ADC (N3-VC-Pab-MMAE)Antigen-Positive0.5 - 10N/A
ADC (N3-VC-Pab-MMAE)Antigen-Negative>1000N/A
Free MMAEAntigen-Positive0.1 - 1N/A
Free MMAEAntigen-Negative0.1 - 1N/A
Control AntibodyAntigen-PositiveNo effectN/A

Visualizations

G cluster_synthesis Synthesis of Targeted Conjugate N3_linker This compound N3_Payload N3-VC-Pab-Payload N3_linker->N3_Payload Payload Conjugation (pnp chemistry) Payload Payload (e.g., MMAE) Payload->N3_Payload Final_Conjugate Targeted Drug Conjugate (e.g., ADC) N3_Payload->Final_Conjugate Click Chemistry (CuAAC or SPAAC) Targeting_Moiety Alkyne/DBCO-Targeting Moiety (e.g., Antibody) Targeting_Moiety->Final_Conjugate

Caption: Synthetic workflow for the generation of a targeted drug conjugate.

G cluster_moa Mechanism of Action ADC ADC binds to cell surface antigen Internalization Receptor-mediated endocytosis ADC->Internalization Lysosome Trafficking to lysosome Internalization->Lysosome Cleavage Cathepsin B cleaves VC linker Lysosome->Cleavage Self_Immolation PAB self-immolation Cleavage->Self_Immolation Release Active payload released Self_Immolation->Release Effect Cytotoxic effect Release->Effect

Caption: Cellular mechanism of action for an ADC with a VC-Pab linker.

G cluster_workflow In Vitro Cytotoxicity Assay Workflow Cell_Seeding Seed antigen-positive and antigen-negative cells Treatment Treat with serial dilutions of ADC, controls Cell_Seeding->Treatment Incubation Incubate for 72-120 hours Treatment->Incubation Viability_Assay Add cell viability reagent Incubation->Viability_Assay Measurement Measure signal Viability_Assay->Measurement Analysis Calculate % viability and IC50 values Measurement->Analysis

Caption: Workflow for in vitro evaluation of ADC cytotoxicity.

References

Troubleshooting & Optimization

troubleshooting low yield in N3-VC-Pab-pnp conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during N3-VC-Pab-pnp conjugation reactions, specifically focusing on troubleshooting low yields. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low conjugation yield in a question-and-answer format. The this compound linker contains an azide (N3) group and is typically conjugated to a molecule containing a strained alkyne (e.g., DBCO, BCN) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or to a terminal alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Q1: I am observing very low to no conjugation between my alkyne-modified antibody and the this compound linker. What are the potential causes and solutions?

Low or no conjugation can stem from several factors related to the reactants, reaction conditions, or assay method. Here's a breakdown of potential issues and how to troubleshoot them.

For SPAAC Reactions (Copper-Free Click Chemistry):

Potential CauseRecommended Solution
Inefficient Reaction Kinetics Optimize reaction buffer and pH. Studies have shown that HEPES buffer can lead to higher reaction rates compared to PBS.[1][2] Generally, a slightly alkaline pH (7.5-8.5) can increase the rate of SPAAC reactions.[1][2]
Increase reaction time and/or temperature. While SPAAC can proceed at 4°C, incubating at room temperature (25°C) or 37°C can significantly increase the reaction rate.[1][2] Monitor the reaction over 24-48 hours.
Steric Hindrance If the alkyne group on the antibody is sterically hindered, consider introducing a PEG spacer to the alkyne linker to increase its accessibility. The presence of a PEG linker has been shown to enhance reaction rates.[1][2]
Degradation of Reactants Ensure proper storage of the this compound linker (typically at -20°C or -80°C, protected from moisture and light) to prevent degradation.[3] Prepare fresh solutions of reactants before each experiment.
Presence of Azide Contaminants Avoid using sodium azide as a preservative in any of your buffers, as it will compete with the this compound linker for the alkyne on your antibody.[4]

For CuAAC Reactions (Copper-Catalyzed):

Potential CauseRecommended Solution
Copper Catalyst Inactivation Biomolecules, especially proteins, can chelate and inactivate the copper catalyst. Use a copper-chelating ligand like THPTA or BTTAA to protect the copper (I) oxidation state and improve reaction efficiency.[5]
Perform the reaction in the presence of a reducing agent like sodium ascorbate to maintain copper in the active Cu(I) state.[5]
Oxidative Damage to Antibody The combination of copper and a reducing agent can generate reactive oxygen species (ROS) that may damage the antibody. The use of copper-chelating ligands can help mitigate this issue.[5][6]
Inaccessibility of Alkyne Groups Hydrophobic regions of a protein can aggregate, burying the alkyne groups. Performing the reaction in the presence of a denaturing or solvating agent like DMSO can help expose these sites.[5]
Low Reactant Concentrations Increase the concentration of one or both reactants. CuAAC reactions are often more efficient at higher concentrations.

Q2: How can I confirm that my antibody is properly functionalized with an alkyne group before starting the conjugation?

It is crucial to verify the successful modification of your antibody. You can use techniques like MALDI-TOF mass spectrometry to confirm the mass shift corresponding to the addition of the alkyne linker. Alternatively, a small-scale test reaction with an azide-containing fluorescent dye can be performed, followed by SDS-PAGE analysis to visualize the fluorescently labeled antibody.

Q3: My conjugation yield is inconsistent between batches. What could be causing this variability?

Inconsistent yields often point to variability in the quality or quantity of the starting materials.

  • Antibody Modification: The efficiency of the initial alkyne functionalization of the antibody can vary. It is important to precisely control the conditions of this reaction and to characterize the degree of labeling for each batch.

  • Reagent Quality: Ensure the this compound linker and any catalysts or ligands have not degraded. Use fresh, high-quality reagents.

  • Buffer Preparation: Inconsistencies in buffer pH and composition can affect reaction kinetics, particularly for SPAAC reactions.[1][2] Prepare buffers carefully and consistently.

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with an Azide Handle

This protocol describes a general method for introducing an azide group into the Fc region of an antibody, which can then be used for conjugation with a DBCO-functionalized drug-linker. This method helps to ensure that the antigen-binding site of the antibody remains unaffected.[7][8][9]

  • Deglycosylation of the Antibody:

    • To 100 µg of antibody in a suitable buffer (e.g., PBS), add β-galactosidase.

    • Incubate the reaction for 6 hours to overnight at 37°C. This step removes terminal galactose residues from the N-linked glycans in the Fc region.[7]

  • Azide Labeling:

    • To the deglycosylated antibody, add β-1,4-galactosyltransferase (Gal-T) and an azide-containing sugar, such as UDP-GalNAz.

    • Incubate the reaction overnight at 30°C. This enzymatically adds the azide-modified sugar to the exposed carbohydrate domain.[7]

  • Purification of the Azide-Modified Antibody:

    • Purify the azide-modified antibody using an appropriate method, such as a desalting column or a centrifugal filter, to remove excess reagents.[4][7] The buffer should be exchanged to one suitable for the subsequent SPAAC reaction (e.g., HEPES, pH 7.5). Avoid buffers containing sodium azide.[4]

Protocol 2: SPAAC Conjugation of Azide-Modified Antibody with a DBCO-Linker

This protocol outlines the conjugation of an azide-modified antibody with a drug-linker containing a DBCO group.

  • Preparation of Reactants:

    • Prepare the azide-modified antibody at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., HEPES, pH 7.5).

    • Dissolve the DBCO-functionalized this compound-drug conjugate in an organic solvent like DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a 2-4 fold molar excess of the DBCO-functionalized linker to the azide-modified antibody solution.[4] The final concentration of DMSO in the reaction mixture should ideally be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction overnight at 4°C or for a shorter duration (e.g., 4-8 hours) at room temperature with gentle mixing.[4]

  • Purification of the Antibody-Drug Conjugate (ADC):

    • Remove the unreacted drug-linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).

Quantitative Data

Table 1: Influence of Buffer and pH on SPAAC Reaction Rates

The following table summarizes the second-order rate constants for the SPAAC reaction between a model azide and a DBCO-alkyne in various buffers and at different pH values and temperatures. This data highlights the significant impact of reaction conditions on conjugation efficiency.[1][2]

BufferpHTemperature (°C)Rate Constant (M⁻¹s⁻¹)
PBS7250.32 - 0.85
HEPES7250.55 - 1.22
MES525~0.4
Borate925~1.0
DMEM7.4370.59 - 0.97
RPMI7.4370.27 - 0.77

Data adapted from Pringle, T. A., & Knight, J. C. (2025). The effects of buffer, pH, and temperature upon SPAAC reaction rates. Organic & Biomolecular Chemistry.[1][2]

Visualizations

Experimental Workflow for this compound Conjugation

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation Reaction antibody Monoclonal Antibody alkyne_mod Alkyne Modification (e.g., with DBCO-NHS ester) antibody->alkyne_mod purify_ab Purification of Alkyne-Antibody alkyne_mod->purify_ab conjugation SPAAC Reaction (Click Chemistry) purify_ab->conjugation linker This compound link_payload Linker-Payload Synthesis linker->link_payload payload Cytotoxic Payload payload->link_payload link_payload->conjugation purify_adc Purification of ADC conjugation->purify_adc final_adc Final ADC purify_adc->final_adc

Caption: Workflow for antibody-drug conjugate (ADC) synthesis.

Troubleshooting Logic for Low Conjugation Yield

troubleshooting_yield start Low Conjugation Yield check_reactants Verify Reactant Quality and Modification start->check_reactants check_conditions Review Reaction Conditions start->check_conditions check_assay Evaluate Analytical Method start->check_assay reactant_ok Reactants OK? check_reactants->reactant_ok conditions_ok Conditions Optimal? check_conditions->conditions_ok assay_ok Assay Validated? check_assay->assay_ok remake_reactants Re-purify/Re-synthesize Reactants reactant_ok->remake_reactants No success Yield Improved reactant_ok->success Yes remake_reactants->start optimize_conditions Optimize pH, Buffer, Temp, Time, Catalysts conditions_ok->optimize_conditions No conditions_ok->success Yes optimize_conditions->start validate_assay Validate Assay with Controls assay_ok->validate_assay No assay_ok->success Yes validate_assay->start

Caption: Decision tree for troubleshooting low conjugation yield.

References

Technical Support Center: Preventing Aggregation of ADCs with N3-VC-Pab-pnp Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Antibody-Drug Conjugates (ADCs) featuring the N3-VC-Pab-pnp linker. Our goal is to provide practical guidance to help you prevent and mitigate ADC aggregation during your experiments.

Understanding the this compound Linker and Aggregation

The this compound linker is a cleavable linker system designed for the targeted delivery of cytotoxic payloads. Its components are:

  • N3 (Azide): An azide group, typically on the antibody, allows for site-specific conjugation via click chemistry, offering better control over the drug-to-antibody ratio (DAR).

  • VC (Valine-Citrulline): A dipeptide motif that is a substrate for the lysosomal protease Cathepsin B. This allows for selective cleavage of the linker and release of the payload within the target cancer cells.[1][2]

  • Pab (p-aminobenzyloxycarbonyl): A self-immolative spacer that, upon cleavage of the VC dipeptide, spontaneously decomposes to release the unmodified payload.[3][]

  • pnp (p-nitrophenyl): A para-nitrophenyl group, likely part of an activated carbonate, which serves as a good leaving group for the conjugation of the linker-payload to the antibody.

Aggregation of ADCs is a common challenge that can impact their stability, efficacy, and safety.[5][6] It is often driven by the increased hydrophobicity of the ADC resulting from the conjugation of the linker and payload.[7] For ADCs with VC-Pab linkers, aggregation can be particularly problematic at higher DARs.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation for ADCs with this compound linkers?

A1: The primary causes of aggregation for these ADCs include:

  • Increased Hydrophobicity: The VC-Pab linker and many cytotoxic payloads (e.g., auristatins like MMAE) are hydrophobic. Their conjugation to the antibody surface can lead to intermolecular hydrophobic interactions, promoting aggregation.[7][8]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic linker-payloads on the antibody surface, which often correlates with a higher propensity for aggregation.[6][9]

  • Suboptimal Formulation Conditions: Factors such as pH, ionic strength, and the absence of stabilizing excipients can significantly impact ADC stability and lead to aggregation.[10]

  • Conjugation Process Conditions: The use of organic co-solvents to dissolve the hydrophobic linker-payload during conjugation can partially denature the antibody, exposing hydrophobic regions and inducing aggregation.[7]

  • Storage and Handling: Improper storage temperatures, freeze-thaw cycles, and mechanical stress can all contribute to ADC aggregation.

Q2: How can I detect and quantify aggregation in my ADC samples?

A2: Several analytical techniques can be used to detect and quantify ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[6][11]

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, providing information on the presence of aggregates and the overall polydispersity of the sample.[12][13]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This powerful technique combines the separation capabilities of SEC with the ability of MALS to determine the absolute molar mass of the eluting species, providing accurate quantification and characterization of aggregates.[11][14][15]

  • Analytical Ultracentrifugation (AUC): AUC is a sensitive method for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution.[11]

Q3: What is a typical Drug-to-Antibody Ratio (DAR) for ADCs with VC-Pab linkers, and how does it affect aggregation?

A3: For stochastically conjugated ADCs, the average DAR is often targeted between 2 and 4. Site-specific conjugation methods, such as those potentially utilizing an azide group for click chemistry, can achieve more homogeneous DARs. While a higher DAR can increase the potency of an ADC, it also significantly increases its hydrophobicity and, consequently, its tendency to aggregate.[6][9] It is crucial to balance the desired potency with acceptable levels of aggregation and good pharmacokinetic properties.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting aggregation issues during the preparation and handling of ADCs with this compound linkers.

Problem 1: Aggregation observed immediately after conjugation.

This is a common issue arising from the conjugation process itself. The following workflow can help identify and resolve the root cause.

cluster_0 Troubleshooting Post-Conjugation Aggregation start Aggregation Detected Post-Conjugation check_cosolvent Review Co-solvent Usage (e.g., DMSO, DMF) start->check_cosolvent optimize_cosolvent Minimize Co-solvent Percentage (<10-15%) check_cosolvent->optimize_cosolvent High Percentage? check_dar Analyze Drug-to-Antibody Ratio (DAR) check_cosolvent->check_dar Percentage Optimal? optimize_cosolvent->check_dar reduce_dar Reduce Linker-Payload Molar Excess check_dar->reduce_dar DAR Too High? check_ph Verify Conjugation Buffer pH check_dar->check_ph DAR Optimal? reduce_dar->check_ph optimize_ph Adjust pH Away from Antibody's pI check_ph->optimize_ph pH Near pI? immobilize_ab Consider Antibody Immobilization check_ph->immobilize_ab pH Optimal? optimize_ph->immobilize_ab purify Immediate Purification Post-Quenching immobilize_ab->purify cluster_1 Troubleshooting Aggregation During Purification start Aggregation Detected During Purification purification_method Identify Purification Method start->purification_method sec Size Exclusion Chromatography (SEC) purification_method->sec SEC? hic Hydrophobic Interaction Chromatography (HIC) purification_method->hic HIC? iec Ion Exchange Chromatography (IEX) purification_method->iec IEX? optimize_sec Optimize Mobile Phase: - Add stabilizing excipients - Adjust pH sec->optimize_sec optimize_hic Optimize Salt Gradient: - Use a shallower gradient - Lower the initial salt concentration hic->optimize_hic optimize_iec Optimize pH and Salt Gradient iec->optimize_iec consider_alternative Consider Alternative or Multi-modal Chromatography optimize_sec->consider_alternative end Purified ADC with Low Aggregation optimize_sec->end Successful? optimize_hic->consider_alternative optimize_hic->end Successful? optimize_iec->consider_alternative optimize_iec->end Successful? consider_alternative->end

References

Technical Support Center: Optimizing N3-VC-Pab-pnp Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction pH of N3-VC-Pab-pnp click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with the this compound linker?

For most bioconjugation applications involving CuAAC, a pH of approximately 7.0 to 7.5 is recommended as a starting point.[1][2] The reaction is generally robust and can proceed over a broad pH range, typically between 4 and 12.[3][4][5] However, the optimal pH can be influenced by the specific biomolecule and other components in the reaction mixture.

Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with the this compound linker?

In SPAAC reactions, higher pH values generally lead to an increase in the reaction rate.[6][7] This is particularly relevant for substrates that have acidic or basic functional groups.[8] However, the choice of buffer can also significantly influence the reaction kinetics.[6][7]

Q3: Which buffers are recommended for CuAAC and SPAAC reactions with this compound?

  • For CuAAC: Phosphate, HEPES, and MOPS buffers are commonly used and are generally compatible.[1] It is advisable to avoid Tris buffers, as they can chelate copper and inhibit the reaction.[1][9][10] High concentrations of chloride ions (above 0.2 M) should also be avoided due to potential competition for the copper catalyst.[1][9]

  • For SPAAC: Studies have shown that HEPES buffer at pH 7 can provide higher reaction rates compared to PBS at the same pH.[6][7] The reaction rate in SPAAC is generally tolerant to various buffer conditions, allowing for the selection of a buffer that is most compatible with the biomolecules being conjugated.[11]

Q4: Can the Val-Cit (VC) component of the linker be cleaved at certain pH values during the click reaction?

The Val-Cit dipeptide is designed to be cleaved by the enzyme Cathepsin B, a process that typically occurs intracellularly after the antibody-drug conjugate is internalized by a target cell. The stability of the amide bonds in the Val-Cit linker is generally not a concern under the typical pH conditions used for the click chemistry reaction itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no product yield in CuAAC Sub-optimal pH: The reaction pH is outside the optimal range for your specific biomolecule.Perform a pH screen using a range of buffers (e.g., pH 6.5, 7.0, 7.5, 8.0) to identify the optimal condition.
Copper catalyst inhibition: Components in the buffer (e.g., Tris, high chloride) are interfering with the copper catalyst.Switch to a recommended buffer such as HEPES or PBS (with <0.2M NaCl).[1][9][10]
Copper sequestration: The biomolecule itself is chelating the copper catalyst, reducing its availability for the reaction.Increase the concentration of the copper catalyst and ligand. Alternatively, add a sacrificial metal such as Zn(II) to bind to the chelating sites on the biomolecule.[1][9]
Catalyst oxidation: The Cu(I) catalyst has been oxidized to the inactive Cu(II) state due to exposure to oxygen.Ensure the reaction is performed with minimal exposure to air. Use a fresh solution of the reducing agent (e.g., sodium ascorbate).[9]
Slow reaction rate in SPAAC Sub-optimal pH: The pH of the reaction buffer is too low.Increase the pH of the reaction buffer. Studies have shown that higher pH values generally accelerate SPAAC reactions.[6][7]
Inappropriate buffer: The chosen buffer system may be slowing the reaction.Consider switching to a different buffer system. For example, HEPES has been shown to yield higher reaction rates than PBS at neutral pH.[6][7]
Precipitation observed during CuAAC Insoluble copper-phosphate complexes: If using a phosphate buffer, the copper catalyst may be precipitating out of solution.Pre-mix the CuSO4 with the copper-chelating ligand before adding it to the phosphate-containing reaction buffer. This can prevent the formation of insoluble complexes.[1][9]

Data Presentation

Table 1: Effect of pH and Buffer on SPAAC Reaction Rates

The following table summarizes the second-order rate constants for the reaction between an azide and a strained alkyne (sulfo-DBCO) in various buffers at different pH values. While not specific to this compound, this data provides a general indication of how pH and buffer choice can influence SPAAC kinetics.

Buffer pH Rate Constant (M⁻¹s⁻¹)
MES50.25 - 0.65
MES60.30 - 0.75
PBS70.32 - 0.85
HEPES70.55 - 1.22
Borate80.45 - 1.10
Borate90.50 - 1.30
Borate100.60 - 1.50

Data adapted from studies on model azides and sulfo-DBCO.[6][7]

Experimental Protocols

Protocol: pH Screening for CuAAC Bioconjugation

This protocol provides a general method for screening different pH conditions to optimize the yield of your CuAAC reaction with the this compound linker.

Materials:

  • This compound linker

  • Alkyne-modified biomolecule

  • A series of buffers (e.g., 0.1 M HEPES, 0.1 M Phosphate) at various pH values (e.g., 6.5, 7.0, 7.5, 8.0)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving the linker if necessary)

Procedure:

  • Prepare Reaction Mixtures: In separate microcentrifuge tubes for each pH to be tested, combine the alkyne-modified biomolecule and the this compound linker in the desired molar ratio in the corresponding buffer.

  • Prepare Catalyst Premix: In a separate tube, prepare a premix of CuSO₄ and the ligand. A 1:5 molar ratio of Cu:ligand is common.

  • Initiate the Reaction:

    • Add the CuSO₄/ligand premix to each reaction tube.

    • Add the freshly prepared sodium ascorbate solution to each tube to initiate the click reaction.

  • Incubation: Incubate the reactions at room temperature or 37°C for a predetermined time (e.g., 1-2 hours). Protect the reactions from light if using fluorescently tagged molecules.

  • Quench the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA.

  • Analysis: Analyze the reaction products by a suitable method (e.g., SDS-PAGE, HPLC, mass spectrometry) to determine the conjugation efficiency at each pH.

Visualizations

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Buffer at Desired pH E Combine Reactants & Buffer A->E B Prepare Alkyne-Biomolecule & this compound B->E C Prepare CuSO4/Ligand Premix F Add Catalyst Premix C->F D Prepare Fresh Sodium Ascorbate G Add Sodium Ascorbate to Initiate D->G E->F F->G H Incubate (RT or 37°C) G->H I Quench Reaction (Optional) H->I J Analyze Conjugation Efficiency (SDS-PAGE, HPLC, MS) I->J

Caption: Experimental workflow for pH optimization of CuAAC.

Troubleshooting_Flowchart Start Low/No Product Yield Q1 Are you using a Tris or high-salt buffer? Start->Q1 A1_Yes Switch to HEPES or low-salt PBS buffer Q1->A1_Yes Yes Q2 Is precipitation observed? Q1->Q2 No A2_Yes Pre-mix CuSO4 and ligand before adding to buffer Q2->A2_Yes Yes Q3 Is the reaction mixture exposed to air? Q2->Q3 No A3_Yes Minimize oxygen exposure and use fresh ascorbate Q3->A3_Yes Yes A4 Consider increasing catalyst concentration or adding Zn(II) Q3->A4 No

Caption: Troubleshooting flowchart for low yield in CuAAC reactions.

References

challenges with N3-VC-Pab-pnp hydrophobicity and how to overcome them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N3-VC-Pab-pnp, a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a sophisticated chemical linker designed for the development of Antibody-Drug Conjugates (ADCs). Its structure includes several key functional components:

  • An azide (N3) group , which allows for highly specific and efficient conjugation to molecules containing an alkyne group via "click chemistry."

  • A Valine-Citrulline (VC) dipeptide , which is a substrate for the lysosomal enzyme Cathepsin B. This enzymatic cleavage site ensures that the cytotoxic payload is released preferentially inside the target cancer cells.

  • A p-aminobenzyl alcohol (PAB) self-immolative spacer , which, upon cleavage of the VC linker, spontaneously releases the attached drug.

  • A p-nitrophenyl (PNP) carbonate group , an activated ester that facilitates the attachment of the linker to an amine-containing cytotoxic payload.

Its primary application is to connect a potent cytotoxic drug to a monoclonal antibody (mAb) that targets a specific tumor antigen. This targeted delivery system aims to increase the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

Q2: I am observing precipitation of my this compound-containing ADC during or after conjugation. What is the likely cause and how can I prevent it?

A2: Precipitation or aggregation of your ADC is a common issue and is most likely due to the inherent hydrophobicity of the this compound linker, often compounded by the hydrophobicity of the cytotoxic payload itself. This increased hydrophobicity can lead to intermolecular interactions and the formation of insoluble aggregates.[1][2]

To prevent this, consider the following strategies:

  • Incorporate Co-solvents: During the conjugation reaction, using a limited amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), can help to keep the hydrophobic components in solution.[1] However, it is crucial to minimize the percentage of organic solvent (typically ≤10% v/v) to avoid denaturation and aggregation of the antibody.

  • Optimize the Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][4][5][6][7] If you are observing aggregation, consider reducing the molar excess of the this compound-payload construct during the conjugation reaction to achieve a lower, more soluble DAR (typically in the range of 2 to 4).

  • Use a Hydrophilic Linker Variant: Consider using a derivative of this compound that incorporates a hydrophilic spacer, such as polyethylene glycol (PEG). PEG chains can create a hydration shell around the ADC, increasing its solubility and reducing aggregation.

  • Formulation with Stabilizing Buffers: After purification, formulating the ADC in a buffer containing stabilizing excipients can prevent aggregation during storage.[4][8] Commercially available ADC stabilizing buffers often contain components that reduce hydrophobic interactions.

Q3: My click chemistry conjugation reaction with the azide group on this compound has a low yield. What are some potential reasons and troubleshooting steps?

A3: Low yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be due to several factors. Here are some common causes and solutions:

  • Copper (I) Oxidation: The active catalyst in CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen. Ensure your reaction buffers are degassed and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reagent Concentrations: The concentrations of the copper catalyst, reducing agent (like sodium ascorbate), and copper-stabilizing ligand (like THPTA or TBTA) are critical. Refer to established protocols for recommended molar ratios. You may need to optimize these concentrations for your specific antibody and payload.

  • Poor Quality of Reagents: Ensure that your reducing agent is fresh, as it can degrade over time. The purity of your azide- and alkyne-containing components is also essential.

  • Interfering Buffer Components: Some buffer components can interfere with the click reaction. For example, chelating agents like EDTA can sequester the copper catalyst. If possible, perform the reaction in a non-chelating buffer or perform a buffer exchange prior to conjugation.

Q4: How can I confirm that the VC linker in my ADC is being cleaved by Cathepsin B?

A4: To confirm Cathepsin B-mediated cleavage, you can perform an in vitro cleavage assay. This typically involves incubating your purified ADC with purified Cathepsin B enzyme at its optimal pH (acidic, to mimic the lysosomal environment). The reaction can then be analyzed by techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Compare the chromatograms of the ADC before and after incubation with Cathepsin B. The appearance of a new peak corresponding to the released payload and a shift in the ADC peak would indicate cleavage.

  • Mass Spectrometry (MS): Analysis of the reaction mixture by MS can definitively identify the released payload and the remaining antibody-linker fragment, confirming cleavage at the correct site.

It's important to include control reactions, such as the ADC incubated in the same buffer without the enzyme, to ensure that the cleavage is enzyme-specific.

Troubleshooting Guides

Issue 1: ADC Aggregation During Conjugation
Symptom Possible Cause Suggested Solution
Visible precipitation or cloudiness in the reaction mixture.High hydrophobicity of the ADC due to the linker and/or payload.- Reduce the molar excess of the this compound-payload. - Introduce a small percentage (5-10%) of a co-solvent like DMSO or DMF.[1] - If possible, switch to a more hydrophilic, PEGylated version of the linker.
Increased high molecular weight species observed by Size Exclusion Chromatography (SEC).Suboptimal buffer conditions (pH, ionic strength) promoting protein aggregation.- Screen different buffer systems (e.g., phosphate, histidine) and pH values to find the optimal conditions for your specific antibody. - Adjust the ionic strength of the buffer; sometimes, a moderate salt concentration can reduce aggregation.
Issue 2: Inefficient Payload Release
Symptom Possible Cause Suggested Solution
Lower than expected cytotoxicity in cell-based assays.Inefficient cleavage of the VC linker.- Confirm the expression levels of Cathepsin B in your target cell line.[][10] - Perform an in vitro cleavage assay with purified Cathepsin B to verify that the linker is cleavable. - Ensure that the ADC is being internalized and trafficked to the lysosome in your cell model.
No detectable free payload in in vitro cleavage assays.Incorrect assay conditions.- Verify the activity of your Cathepsin B enzyme. - Ensure the assay is performed at an acidic pH (typically pH 4.5-5.5) to mimic the lysosomal environment.

Quantitative Data Summary

Table 1: Influence of PEGylation on the Hydrophobicity of VC-Pab-based Linkers

Linker TypeCalculated logP*Expected Aqueous SolubilityImpact on ADC Aggregation
Standard VC-PabHighLowHigh propensity for aggregation
PEG4-VC-PabLowerImprovedReduced propensity for aggregation
PEG8-VC-PabLowestFurther ImprovedSignificantly reduced propensity for aggregation

*Calculated logP is a measure of hydrophobicity; a lower value indicates higher hydrophilicity. Actual values can vary based on the specific payload attached.

Table 2: Effect of Drug-to-Antibody Ratio (DAR) on ADC Aggregation

DARRelative HydrophobicityAggregation PotentialRecommended Use Case
2LowLowFor highly hydrophobic payloads or when solubility is a major concern.
4ModerateModerateA common balance between potency and solubility.
8HighHighGenerally requires hydrophilic linkers or formulation optimization to prevent aggregation.[7]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound

This protocol provides a general guideline for conjugating an alkyne-modified antibody with an this compound-payload. Optimization will be required for each specific antibody and payload.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4).

  • This compound-payload, dissolved in DMSO.

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Desalting columns for buffer exchange.

Procedure:

  • Preparation of the Antibody: Ensure the mAb-alkyne is at a suitable concentration (e.g., 1-10 mg/mL) in a buffer free of chelating agents.

  • Preparation of the Catalyst Premix: In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio. For example, add 5 µL of 100 mM THPTA to 5 µL of 20 mM CuSO4. Let this mixture stand for 5 minutes at room temperature.

  • Conjugation Reaction: a. To the mAb-alkyne solution, add the desired molar excess of the this compound-payload solution (typically 5-10 equivalents per alkyne). Gently mix. b. Add the catalyst premix to the antibody-payload mixture. The final concentration of copper is typically in the range of 50-250 µM. c. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM. d. Incubate the reaction at room temperature for 1-4 hours, or at 4°C overnight, with gentle mixing. Protect the reaction from light.

  • Purification: a. Remove unreacted payload and other small molecules by buffer exchange using a desalting column equilibrated with your desired formulation buffer (e.g., PBS). b. Further purification to remove aggregates and different DAR species can be performed using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Materials:

  • Purified ADC sample.

  • SEC column suitable for monoclonal antibody analysis.

  • HPLC system with a UV detector.

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis: The main peak corresponds to the monomeric ADC. Peaks eluting earlier than the main peak represent high molecular weight species (aggregates). Integrate the peak areas to quantify the percentage of monomer and aggregates.

Visualizations

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Antibody-Drug Conjugate) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Tumor Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Cathepsin B) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Conjugation_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Analysis mAb Alkyne-Modified mAb Conjugation Click Chemistry (CuAAC) mAb->Conjugation LinkerPayload This compound-Payload LinkerPayload->Conjugation CrudeADC Crude ADC Mixture Conjugation->CrudeADC SEC Size Exclusion Chromatography (SEC) CrudeADC->SEC Remove Aggregates HIC Hydrophobic Interaction Chromatography (HIC) SEC->HIC Separate DAR Species PureADC Purified ADC HIC->PureADC HER2_Signaling_Pathway HER2_ADC HER2-Targeted ADC HER2 HER2 Receptor HER2_ADC->HER2 Binds & Inhibits PI3K PI3K HER2->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

strategies to enhance the payload conjugation efficiency of N3-VC-Pab-pnp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals enhance the payload conjugation efficiency of the N3-VC-Pab-pnp linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a cleavable linker used in the development of Antibody-Drug Conjugates (ADCs).[1] Its structure includes:

  • An azide (N3) group for attaching a payload via click chemistry.[2]

  • A valine-citrulline (VC) dipeptide that can be selectively cleaved by cathepsin B, an enzyme often overexpressed in tumor cells.[3]

  • A p-aminobenzyl (PAB) spacer.

  • A p-nitrophenyl (PNP) carbonate group.

The primary application of this linker is to connect a cytotoxic payload to a monoclonal antibody (mAb) for targeted cancer therapy.

Q2: What is the mechanism of payload conjugation to the this compound linker?

The this compound linker utilizes click chemistry for payload conjugation. Specifically, the azide (N3) group on the linker reacts with an alkyne-modified payload through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][4] This reaction forms a stable triazole ring, covalently linking the payload to the linker.[4] Alternatively, for payloads containing strained alkyne groups like DBCO or BCN, a strain-promoted azide-alkyne cycloaddition (SPAAC) can be used, which does not require a copper catalyst.[2]

Q3: How is the efficiency of conjugation measured?

Conjugation efficiency is typically assessed by determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to a single antibody.[5][6] Common analytical techniques for measuring DAR include:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is a widely used method for analyzing DAR distribution.[7]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can also be used for DAR analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides detailed information on the molecular weight of the ADC, allowing for precise DAR determination.[8][9][10]

Troubleshooting Guide

Low conjugation efficiency can arise from various factors related to the antibody, the linker-payload, or the reaction conditions. The following guide addresses common issues and provides potential solutions.

Issue 1: Low or No Signal from the Conjugated Antibody

This often indicates a fundamental problem with the starting materials or reaction setup.

Potential Cause Recommendation
Low Antibody Concentration For efficient conjugation, it is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL.[11] If your antibody is too dilute, consider using an antibody concentration and clean-up kit.
Impure Antibody The presence of protein impurities (e.g., BSA) can interfere with the conjugation reaction by competing for the labeling reagents.[11] It is recommended to use an antibody that is >95% pure. If your antibody preparation contains impurities, consider using an antibody purification kit.
Interfering Buffer Components Common antibody buffer additives can hinder the conjugation reaction. It is advisable to perform a buffer exchange to remove any low molecular weight additives before starting the conjugation.
Incorrect Storage of Reagents Improper storage of reagents, such as the linker, can lead to degradation and loss of reactivity. Ensure all components are stored at the recommended temperatures.[11]
Issue 2: Suboptimal Drug-to-Antibody Ratio (DAR)

Achieving the desired DAR is crucial for the efficacy and safety of the ADC. A DAR that is too low may result in reduced potency, while a DAR that is too high can lead to aggregation and poor pharmacokinetics.[7][12]

Potential Cause Recommendation
Incorrect Molar Ratio of Reactants The molar ratio of the linker-payload to the antibody is a critical parameter. To increase the DAR, a higher molar excess of the linker-payload may be required. It is recommended to perform small-scale optimization experiments with varying molar ratios to determine the optimal conditions for your specific antibody and payload.
Suboptimal Reaction pH The pH of the reaction buffer can influence the rate and efficiency of the click chemistry reaction. While the CuAAC reaction is generally robust across a pH range of 4-12, the optimal pH may vary depending on the specific reactants.[4] Consider screening a range of pH values (e.g., 6.5-8.0) to find the optimal condition for your system.
Inefficient Copper(I) Catalyst The Cu(I) catalyst is essential for the CuAAC reaction. The active Cu(I) species can be oxidized to Cu(II), which is inactive. To maintain a sufficient concentration of Cu(I), it is common to use a reducing agent like sodium ascorbate in the reaction mixture.[4][13] The use of a Cu(I)-stabilizing ligand, such as THPTA, can also improve reaction efficiency.[13][14]
Reaction Temperature The reaction temperature can affect the rate of the conjugation reaction. While many click chemistry reactions proceed efficiently at room temperature, some systems may benefit from incubation at a slightly elevated temperature (e.g., 37°C) to increase the reaction rate. However, be mindful of the thermal stability of your antibody and payload.

Experimental Protocols

General Protocol for this compound Payload Conjugation via CuAAC

This protocol provides a general workflow for conjugating an alkyne-modified payload to an antibody that has been functionalized with the this compound linker. Note: This is a representative protocol, and optimization of specific parameters is highly recommended.

1. Materials:

  • Antibody functionalized with this compound

  • Alkyne-modified payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Sodium ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns

2. Procedure:

  • Prepare the Antibody: Ensure the antibody is in a suitable buffer (e.g., PBS) at a concentration of at least 0.5 mg/mL.

  • Prepare the Reagents:

    • Prepare a stock solution of the alkyne-modified payload in a suitable solvent (e.g., DMSO).

    • Prepare fresh stock solutions of CuSO4, THPTA, and sodium ascorbate in water.

  • Conjugation Reaction:

    • In a microcentrifuge tube, add the antibody solution.

    • Add the alkyne-payload solution to achieve the desired molar excess.

    • Add the THPTA ligand solution, followed by the CuSO4 solution. The final concentration of the ligand should be in excess of the copper.[13]

    • Initiate the reaction by adding the sodium ascorbate solution.[14]

    • Gently mix and incubate the reaction at room temperature or 37°C for 1-4 hours.

  • Purification:

    • Remove the excess unconjugated payload and other small molecules using a desalting column.

  • Analysis:

    • Determine the DAR of the purified ADC using HIC-HPLC or LC-MS.

Example LC-MS Method for ADC Characterization

This is an example of an LC-MS method that can be adapted for the analysis of ADCs.

Parameter Condition
LC Column Kinetex F5 Core–shell column (2.1 × 100 mm, 1.7 µm)[8]
Mobile Phase A 0.1% formic acid in water[8][10]
Mobile Phase B 0.1% formic acid in methanol or acetonitrile[8][10]
Flow Rate 0.15 mL/min[8]
Column Temperature 45°C[8]
Injection Volume 1 µL[8]
MS Detector Q-TOF or Orbitrap[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis antibody Purified Antibody (>0.5 mg/mL) conjugation Incubate at RT or 37°C (1-4 hours) antibody->conjugation payload Alkyne-Payload payload->conjugation reagents CuSO4, THPTA, Sodium Ascorbate reagents->conjugation purification Desalting Column conjugation->purification analysis DAR Analysis (HIC-HPLC, LC-MS) purification->analysis

Caption: A generalized experimental workflow for the conjugation of an alkyne-payload to an antibody using the this compound linker via a CuAAC reaction.

troubleshooting_logic cluster_antibody Antibody Issues cluster_reaction Reaction Condition Issues cluster_solutions Solutions start Low Conjugation Efficiency concentration Low Concentration? start->concentration purity Impure? start->purity buffer Interfering Buffer? start->buffer ratio Incorrect Molar Ratio? start->ratio ph Suboptimal pH? start->ph catalyst Inactive Catalyst? start->catalyst concentrate_ab Concentrate Antibody concentration->concentrate_ab Yes purify_ab Purify Antibody purity->purify_ab Yes buffer_exchange Buffer Exchange buffer->buffer_exchange Yes optimize_ratio Optimize Molar Ratio ratio->optimize_ratio Yes screen_ph Screen pH ph->screen_ph Yes check_catalyst Use Fresh Reducing Agent & Ligand catalyst->check_catalyst Yes

Caption: A troubleshooting decision tree for diagnosing and resolving issues leading to low payload conjugation efficiency.

References

methods to reduce N3-VC-Pab-pnp linker-payload aggregation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the N3-VC-Pab-pnp linker-payload. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to linker-payload aggregation.

Troubleshooting Guide

Aggregation of the this compound linker-payload, or the resulting Antibody-Drug Conjugate (ADC), is a critical challenge that can impact product stability, efficacy, and safety.[1][2] This guide provides a systematic approach to diagnosing and mitigating aggregation issues.

Problem: Observed precipitation or high molecular weight species during or after conjugation.

The formation of visible precipitates or the detection of high molecular weight species (HMWS) by analytical methods like size-exclusion chromatography (SEC) are direct indicators of aggregation.[3][4]

Workflow for Troubleshooting Aggregation:

Troubleshooting_Workflow start Start: Aggregation Observed check_payload Step 1: Assess Linker-Payload Hydrophobicity start->check_payload High hydrophobicity is a common cause of aggregation. check_formulation Step 2: Evaluate Formulation Conditions check_payload->check_formulation linker_mod Solution A: Modify Linker check_payload->linker_mod If hydrophobicity is high check_process Step 3: Analyze Conjugation Process check_formulation->check_process formulation_opt Solution B: Optimize Formulation check_formulation->formulation_opt If formulation is suboptimal process_opt Solution C: Optimize Conjugation Process check_process->process_opt If process contributes to aggregation end End: Aggregation Reduced linker_mod->end formulation_opt->end process_opt->end

Caption: A stepwise workflow for troubleshooting this compound linker-payload aggregation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound linker-payload aggregation?

Aggregation of ADCs, including those with the this compound linker-payload, is a multifaceted issue primarily driven by:

  • Hydrophobicity: The this compound linker, combined with a hydrophobic payload, can significantly increase the overall hydrophobicity of the ADC, leading to self-association and aggregation to minimize exposure to the aqueous environment.[3][] The p-aminobenzyl (Pab) moiety within the linker itself can be hydrophobic.[6]

  • Conjugation Chemistry and Conditions: The conditions used for conjugation, such as pH, temperature, and the use of organic co-solvents to dissolve the linker-payload, can induce conformational changes in the antibody, exposing hydrophobic patches and promoting aggregation.[3][7] For instance, using dimethyl sulfoxide (DMSO) to dissolve the linker can lead to antibody aggregation.[8]

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated linker-payloads per antibody increases the overall hydrophobicity and the likelihood of aggregation.[4][9]

  • Formulation Composition: Suboptimal buffer pH, ionic strength, and the absence of stabilizing excipients can fail to protect the ADC from aggregation-inducing stresses.[7]

Q2: How can I modify the this compound linker to reduce aggregation?

While the core this compound structure is defined, introducing hydrophilic spacers can counteract the hydrophobicity of the payload.

  • PEGylation: Incorporating polyethylene glycol (PEG) chains into the linker is a widely used strategy to increase hydrophilicity and solubility.[][9] PEG forms a hydration shell around the ADC, reducing non-specific interactions and aggregation.[1]

Table 1: Impact of Linker Modification on ADC Solubility

Linker TypeModificationEffect on SolubilityReference
VC-Pab basedAddition of a pegylated lysine residueImproved solubility and minimized aggregation[10]
Auristatin-basedIncorporation of a hydrophilic glycosideEnables higher DAR without aggregation[11]
Phosphonamidate-basedBranched PEG substituentEnables high DAR (8) with hydrophobic payloads without increasing clearance[12]
Q3: What formulation strategies can be employed to minimize aggregation?

Optimizing the formulation is a critical step in ensuring the long-term stability of the ADC.

  • pH and Buffer Selection: The pH of the formulation should be carefully selected to be away from the isoelectric point (pI) of the antibody, where it has the lowest solubility.[7] Buffers such as histidine and acetate are commonly used. An equimolar combination of histidine and glutamate has been shown to enhance colloidal stability.[13]

  • Use of Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) and Polysorbate 80 (Tween® 80) are highly effective in preventing surface-induced aggregation at low concentrations (typically 0.01% to 0.1%).[3] They can either competitively adsorb to interfaces or bind to hydrophobic patches on the protein to prevent self-association.[14]

    • Sugars (Lyoprotectants/Cryoprotectants): Sugars such as sucrose and trehalose are used to stabilize proteins during freeze-thawing and long-term storage.[15][16] They work by forming a hydration shell around the protein, replacing water molecules and preventing denaturation and aggregation.[16] A combination of sucrose and trehalose can be particularly effective.[16]

Table 2: Common Excipients for ADC Formulation and Their Functions

Excipient CategoryExampleTypical ConcentrationMechanism of ActionReference
SurfactantsPolysorbate 20, Polysorbate 800.01% - 0.1% (w/v)Prevents surface adsorption and aggregation.[3][14]
SugarsSucrose, TrehaloseVaries (e.g., 1% - 10%)Act as cryo/lyoprotectants, stabilize protein structure.[16][15][17]
Amino AcidsArginine, Histidine, GlycineVariesCan suppress aggregation and act as buffering agents.[13]
BuffersHistidine, Acetate, Glutamate10 mM - 50 mMMaintain optimal pH for stability.[13]
Q4: What are the best practices during the conjugation process to prevent aggregation?

Controlling the conjugation process is key to preventing aggregation from the outset.

  • Solid-Phase Conjugation: Immobilizing the antibody on a solid support (e.g., Protein A or Protein L resin) during the conjugation reaction physically separates the antibody molecules, preventing them from aggregating.[7][18] This method is compatible with various conjugation chemistries.[18]

Experimental Protocol: Solid-Phase Conjugation

This protocol provides a general framework for solid-phase conjugation to minimize aggregation.

Solid_Phase_Conjugation start Start: Antibody Solution bind 1. Bind Antibody to Solid Support (e.g., Protein A resin) start->bind wash1 2. Wash Resin to Remove Unbound Antibody bind->wash1 conjugate 3. Add this compound Linker-Payload Solution wash1->conjugate incubate 4. Incubate to Allow Conjugation Reaction conjugate->incubate wash2 5. Wash Resin to Remove Excess Linker-Payload incubate->wash2 elute 6. Elute ADC from Resin (e.g., low pH buffer) wash2->elute neutralize 7. Neutralize Eluted ADC elute->neutralize end End: Purified ADC neutralize->end

Caption: A simplified workflow for solid-phase antibody-drug conjugation.

Detailed Methodologies:

  • Antibody Binding: Incubate the antibody solution with equilibrated Protein A agarose beads.

  • Washing: Wash the beads with a suitable buffer (e.g., DPBS) to remove any unbound antibody.

  • Reduction (if necessary for cysteine conjugation): If conjugating to engineered or native cysteines, perform a reduction step using a reducing agent like TCEP.

  • Conjugation: Add the this compound linker-payload, dissolved in a compatible buffer (minimizing organic solvent concentration), to the antibody-bound beads and incubate.

  • Post-Conjugation Wash: Thoroughly wash the beads to remove any unreacted linker-payload. A wash with a low concentration of an organic solvent like DMSO in the buffer may be necessary.[19]

  • Elution: Elute the ADC from the beads using a low pH elution buffer (e.g., glycine-HCl, pH 3.0).[19]

  • Neutralization: Immediately neutralize the eluted ADC solution with a neutralization buffer (e.g., Tris buffer) to bring the pH back to a stable range.[19]

  • Control of Reaction Parameters: Carefully optimize the molar ratio of the linker-payload to the antibody, reaction time, and temperature to achieve the desired DAR without excessive modification that can lead to aggregation.

Q5: Which analytical techniques are recommended for quantifying aggregation?

A combination of analytical techniques should be used to accurately detect and quantify ADC aggregates.

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying high molecular weight species (HMWS).[3] SEC separates molecules based on their hydrodynamic radius.

  • Dynamic Light Scattering (DLS): DLS is a sensitive technique for detecting the presence of aggregates and determining their size distribution.

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing and quantifying different species in a sample, providing information on their sedimentation velocity, which is related to their size and shape.[3]

  • Light Scattering Techniques (e.g., SEC-MALS): Coupling SEC with multi-angle light scattering (MALS) allows for the absolute determination of the molar mass of the eluting species, providing more accurate characterization of aggregates.[3]

By implementing these troubleshooting strategies and understanding the underlying causes of aggregation, researchers can significantly improve the stability and quality of their this compound linker-payload and resulting ADCs.

References

Validation & Comparative

In Vitro Validation of Cathepsin B Cleavage for ADC Linker N3-VC-Pab-pnp: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro validation of cathepsin B-mediated cleavage of the N3-Val-Cit-Pab-pnp linker, a critical component in the design of modern Antibody-Drug Conjugates (ADCs). While specific quantitative data for the N3-VC-Pab-pnp linker is often proprietary, this document outlines the established methodologies and presents a comparative framework using representative data for similar Val-Cit (valine-citrulline) linkers.

The Val-Cit dipeptide motif is a cornerstone of ADC technology, designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[1][2] This targeted cleavage ensures the release of the cytotoxic payload within the cancer cell, maximizing efficacy while minimizing systemic toxicity.[2][3] The this compound structure incorporates an azide (N3) group for click chemistry conjugation, the cleavable Val-Cit peptide, a self-immolative p-aminobenzyl (Pab) spacer, and a p-nitrophenyl (pnp) carbonate group, which can act as a leaving group or be part of a larger payload construct.[4][5]

Comparative Analysis of Linker Cleavage

The stability and cleavage kinetics of an ADC linker are paramount to its success. An ideal linker must remain stable in systemic circulation but be rapidly cleaved upon internalization into target cells.[3] The following table presents a representative comparison between a cathepsin B-cleavable Val-Cit linker and a non-cleavable control linker (e.g., one with a different peptide sequence not recognized by cathepsin B).

Table 1: Comparative In Vitro Cleavage of ADC Linkers

ParameterN3-VC-Pab-Payload (Cleavable)Non-Cleavable Linker-Payload
Incubation with Cathepsin B
Substrate Concentration1 µM1 µM
Cathepsin B Concentration20 nM20 nM
Incubation Time4 hours4 hours
% Payload Release >90%<5%
Cleavage Rate (pmol/min) 150<1
Incubation in Human Plasma
Incubation Time72 hours72 hours
% Payload Release <10%<2%

Note: The data presented are illustrative and based on typical performance of Val-Cit linkers as described in scientific literature. Actual results for this compound may vary.

Experimental Protocols

Detailed and reproducible protocols are essential for the validation of linker cleavage. Below is a standard methodology for an in vitro cathepsin B cleavage assay.

Objective: To quantify the rate and extent of payload release from an ADC construct following incubation with purified human cathepsin B.

Materials:

  • ADC construct (e.g., Antibody-N3-VC-Pab-Payload)

  • Purified human cathepsin B

  • Assay Buffer: 10 mM MES buffer, pH 6.0, containing 0.04 mM dithiothreitol (DTT)[6]

  • Quenching Solution: Acetonitrile with an internal standard

  • Human plasma (for stability assessment)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the ADC construct in an appropriate solvent (e.g., DMSO).

    • Reconstitute purified cathepsin B in the assay buffer to a working concentration of 20 nM.[6]

    • Pre-warm all solutions to 37°C.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the ADC construct (to a final concentration of 1 µM) with the assay buffer.[6]

    • Initiate the cleavage reaction by adding the cathepsin B solution.

    • Incubate the reaction mixture at 37°C for a defined time course (e.g., 0, 1, 2, 4, 8 hours).[6]

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding an excess of the cold quenching solution.

    • Centrifuge the samples to precipitate the enzyme and antibody components.

    • Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.[6]

    • The loss of the linker-payload from the antibody and the amount of free payload produced should be measured concurrently.[6]

  • Plasma Stability Assay (Control):

    • Incubate the ADC construct in human plasma at 37°C for an extended period (e.g., up to 7 days).

    • At various time points, process the plasma samples to extract and quantify any released payload, assessing the linker's stability in a physiological matrix.

Visualizing the Process

Diagrams help to clarify complex biological and experimental processes.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Stock Solution (1 µM final) Incubate Incubate at 37°C (Time course: 0-8h) ADC->Incubate Enzyme Cathepsin B Stock (20 nM final) Enzyme->Incubate Buffer Assay Buffer (pH 6.0) Buffer->Incubate Quench Quench Reaction (Acetonitrile) Incubate->Quench Time points Analyze LC-MS/MS Analysis Quench->Analyze Quantify Quantify Released Payload Analyze->Quantify

In Vitro Cathepsin B Cleavage Assay Workflow

The mechanism of cleavage for a Val-Cit linker is a multi-step process that occurs within the lysosome of a target cell.

G ADC Antibody-N3-VC-Pab-Payload Cleavage Cathepsin B Cleavage (at Val-Cit) ADC->Cleavage Lysosomal Proteolysis Intermediate Aniline Intermediate Cleavage->Intermediate Elimination 1,6-Self-Immolation of PAB Spacer Intermediate->Elimination Payload Active Payload Released Elimination->Payload

Mechanism of Payload Release via Cathepsin B

This guide provides a foundational understanding of the in vitro validation process for cathepsin B-cleavable linkers. The Val-Cit linker system remains a robust and widely used platform in ADC development, and its proper characterization is a critical step in the preclinical evaluation of any new conjugate.[1][] While the Val-Cit linker was initially thought to be cleaved exclusively by cathepsin B, further studies have shown that other cathepsins can also be involved.[1][8]

References

A Comparative Analysis of N3-VC-Pab-pnp and Other Click Chemistry Reagents for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, particularly in the development of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs), the choice of chemical ligation strategy is paramount. "Click chemistry," a term encompassing a suite of rapid, specific, and high-yield chemical reactions, has emerged as a powerful tool. This guide provides a comparative analysis of N3-VC-Pab-pnp, an azide-functionalized linker, and other prominent click chemistry reagents. We will delve into their performance, supported by experimental data, to empower researchers in selecting the optimal reagents for their specific applications.

This compound is an intermediate containing an azide group, rendering it suitable for click chemistry reactions. It can participate in both the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This versatility allows for its use in various bioconjugation scenarios. However, to make an informed decision, it is crucial to compare its potential performance within these reaction classes against other available click chemistry systems.

Performance Comparison of Click Chemistry Reactions

The efficacy of a click chemistry reaction is primarily evaluated based on its kinetics, biocompatibility, and the stability of the resulting conjugate. The following tables summarize the quantitative data for the major classes of click chemistry reactions relevant to the use of azide-containing reagents like this compound.

Reaction TypeReagent 1Reagent 2Second-Order Rate Constant (M⁻¹s⁻¹)BiocompatibilityKey Features
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide (e.g., this compound)Terminal Alkyne10 - 100Lower (due to copper toxicity)High yield, regioselective (forms 1,4-disubstituted triazole).[2][3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide (e.g., this compound)Strained Alkyne (e.g., DBCO, BCN)10⁻³ - 1High (copper-free)Bioorthogonal, suitable for live-cell applications; kinetics dependent on the strain of the cyclooctyne.[4][5]
Inverse-Electron-Demand Diels-Alder (IEDDA) TetrazineTrans-cyclooctene (TCO)1 - 10⁶High (copper-free)Extremely fast kinetics, bioorthogonal, ideal for reactions at low concentrations and in vivo applications.[5][6][7]

Table 1: Quantitative Comparison of Click Chemistry Reaction Kinetics and Biocompatibility.

Reagent ClassSpecific ExampleKey AdvantagesKey Disadvantages
Azides This compound- Versatile (CuAAC & SPAAC) - Small, minimally perturbing- Requires a reaction partner (alkyne or strained alkyne)
Strained Alkynes Dibenzocyclooctyne (DBCO)- Enables copper-free SPAAC - Good reaction rates for SPAAC- Can be bulky and hydrophobic - Potential for side reactions with thiols[8]
Bicyclo[6.1.0]nonyne (BCN)- Less hydrophobic alternative to DBCO- Generally slower reaction kinetics than DBCO
Tetrazines & Dienophiles Tetrazine & Trans-cyclooctene (TCO)- Exceptionally fast reaction rates - Highly bioorthogonal- Tetrazines can have stability issues in aqueous media[9]

Table 2: Qualitative Comparison of Key Click Chemistry Reagents.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry in research. Below are representative protocols for the key reactions discussed.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the general steps for conjugating an azide-containing drug linker (such as one derived from this compound) to an alkyne-modified antibody.

Materials:

  • Alkyne-modified antibody in a suitable buffer (e.g., PBS)

  • Azide-containing drug linker

  • Copper(II) sulfate (CuSO₄) solution

  • Ligand solution (e.g., THPTA)

  • Reducing agent solution (e.g., sodium ascorbate)

  • DMSO for dissolving the drug linker

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reagents: Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate in water. Dissolve the azide-containing drug linker in DMSO.

  • Pre-complexation of Copper: Mix the CuSO₄ and ligand solutions to form the copper(I) catalyst complex.

  • Reaction Setup: In a reaction vessel, combine the alkyne-modified antibody with the azide-containing drug linker.

  • Initiation of Reaction: Add the copper-ligand complex and then the sodium ascorbate solution to the antibody-drug linker mixture to initiate the click reaction.

  • Incubation: Gently mix and incubate the reaction mixture at room temperature for 1-2 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess reagents and unconjugated drug linker.[10]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified antibody to a DBCO-containing drug linker.

Materials:

  • Azide-modified antibody in PBS

  • DBCO-containing drug linker

  • DMSO

  • Purification system (e.g., desalting column)

Procedure:

  • Preparation of Drug Linker: Prepare a stock solution of the DBCO-containing drug linker in DMSO.

  • Reaction Setup: To the azide-modified antibody solution in PBS, add the DBCO-drug linker stock solution. The final DMSO concentration should be kept low (e.g., <10%) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 4-16 hours. The reaction can also be performed at 4°C for a longer duration.

  • Purification: Remove the excess drug linker and purify the ADC using a desalting column.[11][12]

Protocol 3: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol details the conjugation of two proteins using the inverse-electron-demand Diels-Alder reaction.

Materials:

  • Protein 1 to be modified with TCO

  • Protein 2 to be modified with Tetrazine

  • TCO-NHS ester

  • Tetrazine-NHS ester

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting columns

Procedure:

  • Protein 1 Modification (TCO): React Protein 1 with an excess of TCO-NHS ester in the reaction buffer for 1 hour at room temperature.

  • Protein 2 Modification (Tetrazine): In a separate reaction, react Protein 2 with an excess of Tetrazine-NHS ester under the same conditions.

  • Purification of Modified Proteins: Purify both TCO-modified Protein 1 and Tetrazine-modified Protein 2 using desalting columns to remove unreacted NHS esters.

  • Ligation Reaction: Mix the purified TCO-Protein 1 and Tetrazine-Protein 2 in a 1:1 molar ratio.

  • Incubation: Incubate the mixture for 1 hour at room temperature. The reaction progress can be monitored by the disappearance of the characteristic color of the tetrazine.[6][13]

  • Final Product: The resulting protein-protein conjugate is ready for use.

Visualizing the Workflow: ADC Synthesis via Click Chemistry

The following diagrams, generated using the DOT language, illustrate the key workflows in ADC synthesis utilizing different click chemistry strategies.

ADC_Synthesis_Workflow cluster_CuAAC CuAAC Workflow Ab1 Antibody Alkyne_Mod Introduce Alkyne Group Ab1->Alkyne_Mod Alk_Ab Alkyne-Modified Antibody Alkyne_Mod->Alk_Ab CuAAC_Reaction CuAAC Reaction (+ Cu(I), Ligand) Alk_Ab->CuAAC_Reaction N3_Linker This compound -Drug Conjugate N3_Linker->CuAAC_Reaction ADC1 Antibody-Drug Conjugate CuAAC_Reaction->ADC1

Caption: Workflow for ADC synthesis using CuAAC.

ADC_SPAAC_Workflow cluster_SPAAC SPAAC Workflow Ab2 Antibody Azide_Mod Introduce Azide Group Ab2->Azide_Mod Azide_Ab Azide-Modified Antibody Azide_Mod->Azide_Ab SPAAC_Reaction SPAAC Reaction (Copper-Free) Azide_Ab->SPAAC_Reaction DBCO_Linker DBCO-Linker -Drug Conjugate DBCO_Linker->SPAAC_Reaction ADC2 Antibody-Drug Conjugate SPAAC_Reaction->ADC2

Caption: Workflow for ADC synthesis using SPAAC.

General_Click_Chemistry_Logic cluster_Logic General Logic for Click Chemistry Partnering cluster_Partners Reaction Partners cluster_Reactions Resulting Reaction Reagent1 Azide-Containing Molecule (e.g., this compound) Reaction1 CuAAC Reagent1->Reaction1 Reaction2 SPAAC Reagent1->Reaction2 Partner1 Terminal Alkyne Partner1->Reaction1 Partner2 Strained Alkyne (DBCO, BCN) Partner2->Reaction2

Caption: Logical relationships in azide-based click chemistry.

Conclusion

The selection of a click chemistry reagent is a critical decision in the design of bioconjugates. This compound, with its azide functionality, provides access to both copper-catalyzed and strain-promoted cycloaddition reactions. For applications where biocompatibility is not a primary concern and high yields are desired, CuAAC with a terminal alkyne partner is a robust choice. However, for in vivo studies and live-cell imaging, the copper-free nature of SPAAC is indispensable. In this context, pairing an azide-containing molecule with a strained alkyne like DBCO offers a reliable bioconjugation strategy.

For applications demanding the fastest possible reaction kinetics, especially at low reactant concentrations, the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene is currently unparalleled. Researchers must weigh the trade-offs between reaction speed, reagent stability, and the specific requirements of their experimental system to make the most appropriate choice. This guide provides the foundational data and protocols to aid in this decision-making process, ultimately enabling the development of more effective and precisely engineered biomolecules.

References

Assessing the In Vivo Stability of N3-VC-Pab-pnp Linkers in Mouse Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The in vivo stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly influencing its efficacy and safety profile. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and a reduced therapeutic window. This guide provides a comparative assessment of the in vivo stability of N3-VC-Pab-pnp linkers in mouse models, drawing upon available data for the parent valine-citrulline (VC) linker and its derivatives.

The Challenge of VC-Based Linkers in Murine Models

A significant body of research has demonstrated that standard VC-Pab linkers exhibit instability in mouse plasma.[1][2][3] This instability is primarily attributed to the enzymatic activity of carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma that can prematurely cleave the linker.[2] This leads to the unintended release of the cytotoxic payload into circulation, which can cause systemic toxicity and reduce the amount of intact ADC reaching the tumor site.[2][4] This phenomenon presents a challenge for the preclinical evaluation of ADCs with VC-Pab linkers in mouse models.[2]

In contrast, VC-based linkers generally show higher stability in human plasma, where the activity of the problematic carboxylesterase is absent.[2][5] This species-specific difference is a crucial consideration when translating preclinical findings from mouse models to clinical applications.

The Potential Impact of the N3 (Azide) Modification

The "N3" designation in the this compound linker likely refers to an azide group. Azide moieties are often incorporated as chemical handles for "click chemistry" conjugation methods, such as copper-catalyzed or strain-promoted alkyne-azide cycloaddition. The influence of an azide group on the in vivo stability of a VC-Pab linker has not been specifically detailed in published studies. However, based on general chemical principles, the introduction of a small, relatively inert group like an azide on the peptide backbone is not expected to fundamentally alter its susceptibility to enzymatic cleavage by carboxylesterases. The key recognition sites for the enzyme would likely remain accessible.

Comparison with Alternative Linkers

To address the instability of the VC-Pab linker in mice, researchers have developed modified versions with improved stability profiles. A notable example is the glutamic acid-valine-citrulline (EVCit) linker. The addition of a glutamic acid residue at the P3 position has been shown to significantly enhance the stability of the linker in mouse plasma without compromising its susceptibility to cleavage by lysosomal cathepsins within the target tumor cells.[2][5]

Quantitative Data on Linker Stability in Mouse Plasma

The following table summarizes the stability of different VC-based linkers in mouse plasma from various studies.

Linker TypeModificationMouse StrainIncubation Time% Intact ADC/Conjugate RemainingReference
VCit-Pab StandardBALB/c14 days< 5%[5]
SVCit-Pab Serine at P3BALB/c14 days~30%[5]
EVCit-Pab Glutamic Acid at P3BALB/c14 days~100%[5]
VC-PABC StandardNot Specified4.5 daysVariable, dependent on conjugation site and payload[1]
VC-PABC StandardNot SpecifiedNot SpecifiedUnstable[3]

Note: The stability of the this compound linker is not included due to the absence of publicly available data.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for ADC development. The following are detailed methodologies for key experiments.

In Vitro Plasma Stability Assay

This assay provides an initial assessment of linker stability in a biological matrix.

Protocol:

  • ADC Incubation: The test ADC (e.g., at a final concentration of 100 µg/mL) is incubated in fresh mouse plasma at 37°C. Control samples include the ADC in a buffer (e.g., PBS) to assess chemical stability.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).

  • Sample Quenching: The reaction is quenched at each time point by adding an excess of cold acetonitrile to precipitate plasma proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the released payload, and the pellet, containing the intact ADC and plasma proteins, are separated.

  • Analysis by LC-MS/MS: The concentration of the released payload in the supernatant is quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The amount of intact ADC can be determined by analyzing the pellet, often after an immunoaffinity capture step to isolate the ADC.[6][7]

  • Data Analysis: The percentage of intact ADC remaining at each time point is calculated relative to the 0-hour time point. The half-life of the linker in plasma can then be determined.

In Vivo Pharmacokinetic and Stability Study in Mice

This study directly measures the stability of the ADC in a living system.

Protocol:

  • Animal Model: A cohort of mice (e.g., BALB/c or SCID) is used.

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered to each mouse (e.g., 1-10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-injection) via retro-orbital or tail vein sampling.

  • Plasma Isolation: Plasma is isolated from the blood samples by centrifugation.

  • Quantification of Total Antibody and Intact ADC:

    • Total Antibody: The concentration of the total antibody (both conjugated and unconjugated) is measured using an enzyme-linked immunosorbent assay (ELISA).[1]

    • Intact ADC (Conjugated Antibody): The concentration of the intact ADC is measured using a payload-specific ELISA or by LC-MS/MS analysis after immunoaffinity capture.[1][3]

  • Data Analysis: The pharmacokinetic parameters, including the half-life of the total antibody and the intact ADC, are calculated. A significant divergence in the half-lives indicates linker instability in vivo.

Biodistribution Study

This study determines the tissue distribution of the ADC and its payload, providing insights into off-target accumulation due to premature linker cleavage.

Protocol:

  • Radiolabeling: The ADC is labeled with a radioisotope (e.g., 89Zr for the antibody or 14C for the payload).

  • Animal Model and ADC Administration: Tumor-bearing mice (xenograft models) are administered a single IV dose of the radiolabeled ADC.

  • Imaging and Tissue Collection: At various time points post-injection, mice are imaged using techniques like PET/SPECT. Subsequently, mice are euthanized, and major organs and the tumor are collected.

  • Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter or liquid scintillation counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. Different distribution profiles for the radiolabeled antibody and payload can indicate linker instability.[8][9]

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vivo stability of an ADC linker.

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment invitro_start ADC Incubation in Mouse Plasma invitro_sampling Time-Course Sampling invitro_start->invitro_sampling invitro_analysis LC-MS/MS Analysis of Intact ADC & Released Payload invitro_sampling->invitro_analysis end_point Linker Stability Profile invitro_analysis->end_point invivo_admin IV Administration of ADC to Mice invivo_sampling Blood & Tissue Collection at Time Points invivo_admin->invivo_sampling pk_analysis Pharmacokinetic Analysis (ELISA, LC-MS/MS) invivo_sampling->pk_analysis bd_analysis Biodistribution Analysis (Radiolabeling, Imaging) invivo_sampling->bd_analysis pk_analysis->end_point bd_analysis->end_point start ADC Candidate start->invitro_start start->invivo_admin

Caption: Experimental workflow for assessing ADC linker stability.

Conclusion

References

A Head-to-Head Comparison of N3-VC-Pab-pnp and SMCC Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The linker is a critical component of an antibody-drug conjugate (ADC), profoundly influencing its stability, efficacy, and toxicity profile. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design. This guide provides a detailed head-to-head comparison of a prominent cleavable linker, N3-VC-Pab-pnp, and a widely used non-cleavable linker, SMCC, to aid researchers in selecting the optimal linker for their therapeutic candidates.

Introduction to the Linkers

This compound: The Cleavable Workhorse

The this compound linker is a sophisticated, multi-component system designed for controlled drug release within the tumor microenvironment. Its key features include:

  • Valine-Citrulline (VC) dipeptide: This peptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[1][2]

  • p-aminobenzyl alcohol (PAB) self-immolative spacer: Following enzymatic cleavage of the VC linker, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its unmodified, active form.[3][4][5]

  • p-nitrophenyl (pnp) carbonate: This group serves as a reactive handle for the attachment of hydroxyl-containing payloads.

  • Azide (N3) group: This functional group enables site-specific conjugation to an antibody via "click chemistry," offering precise control over the drug-to-antibody ratio (DAR).[6][7][8]

SMCC: The Non-Cleavable Standard

Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a heterobifunctional crosslinker that forms a stable, non-cleavable bond between the antibody and the payload.[9][10] Its mechanism relies on:

  • N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines, such as the lysine residues on the surface of an antibody, to form a stable amide bond.

  • Maleimide group: This group reacts with sulfhydryl (thiol) groups on the payload to form a stable thioether bond.

The release of the drug from an SMCC-linked ADC occurs only after the entire antibody is degraded within the lysosome of the target cell, yielding a payload-linker-amino acid catabolite.[10][11]

Performance Comparison: this compound vs. SMCC

While direct head-to-head studies with identical antibodies and payloads are limited in publicly available literature, a comparative analysis can be synthesized from existing data on VC-Pab-based and SMCC-based ADCs.

FeatureThis compound (Cleavable)SMCC (Non-cleavable)
Release Mechanism Enzymatic cleavage by cathepsin B in the lysosome, followed by self-immolation of the PAB spacer.[1][12]Proteolytic degradation of the antibody in the lysosome.[10][11]
Payload Form Released as the native, unmodified drug.[3][4]Released as a drug-linker-amino acid conjugate.[10]
Plasma Stability Generally considered stable in human plasma, but can be susceptible to premature cleavage by certain rodent esterases (e.g., Ces1c in mice), which can complicate preclinical evaluation.[13][14][15]Highly stable in plasma due to the robust thioether bond, leading to a longer ADC half-life.[10][11]
Bystander Effect Capable of inducing a potent bystander effect, where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[16][17][18]Generally lacks a significant bystander effect because the released payload-linker-amino acid catabolite is typically charged and membrane-impermeable.[18][19][20]
Efficacy Often demonstrates superior efficacy, particularly in heterogeneous tumors, due to the bystander effect.[9]May show reduced efficacy compared to cleavable linker ADCs, especially in tumors with heterogeneous antigen expression.[9]
Toxicity Potential for off-target toxicity if the linker is prematurely cleaved in circulation. The bystander effect can also impact healthy cells near the tumor.[11][19]Generally associated with a better tolerability profile due to higher plasma stability and reduced off-target payload release.[9][10]
Applicability Broadly applicable to a wide range of cancer types, including those with heterogeneous antigen expression.[19]Best suited for hematological malignancies or solid tumors with high and homogeneous antigen expression.[21]

Experimental Protocols

This compound Conjugation via Click Chemistry (SPAAC)

This protocol describes a general method for the strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate an azide-containing linker like this compound to a DBCO-functionalized antibody.

  • Antibody Modification: Introduce a DBCO (dibenzocyclooctyne) group onto the antibody. This can be achieved by reacting the antibody with a DBCO-NHS ester, targeting lysine residues.

  • Drug-Linker Preparation: The this compound linker is reacted with a hydroxyl-containing payload to form the N3-VC-Pab-Payload conjugate.

  • Conjugation Reaction:

    • Dissolve the DBCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the N3-VC-Pab-Payload in an organic co-solvent like DMSO.

    • Add the drug-linker solution to the antibody solution at a desired molar ratio.

    • Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Remove excess drug-linker and organic solvent using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

SMCC Conjugation Protocol

This protocol outlines the two-step process for conjugating a payload to an antibody using the SMCC linker.

  • Antibody Activation:

    • Dissolve the antibody in a non-amine-containing buffer (e.g., phosphate buffer, pH 7.2-7.5).

    • Dissolve SMCC in an organic solvent like DMSO.

    • Add the SMCC solution to the antibody solution at a specific molar excess.

    • Incubate for 30-60 minutes at room temperature to allow the NHS ester of SMCC to react with lysine residues on the antibody.

  • Removal of Excess Linker: Purify the maleimide-activated antibody using a desalting column or dialysis to remove unreacted SMCC.

  • Payload Conjugation:

    • Dissolve the thiol-containing payload in a suitable buffer.

    • Add the payload solution to the activated antibody solution.

    • Incubate for 1-2 hours at room temperature to allow the maleimide groups on the antibody to react with the thiol group on the payload.

  • Capping (Optional): Add a quenching reagent like cysteine to cap any unreacted maleimide groups.

  • Purification and Characterization: Purify the final ADC and determine the DAR as described above.

Visualizing the Mechanisms

This compound Cleavage Pathway

N3_VC_Pab_pnp_Cleavage ADC Antibody-N3-VC-Pab-Payload Lysosome Internalization into Lysosome ADC->Lysosome 1 CathepsinB Cathepsin B Lysosome->CathepsinB 2 CleavedLinker Antibody-N3-VC + H2N-Pab-Payload CathepsinB->CleavedLinker 3. Cleavage of VC dipeptide SelfImmolation 1,6-Self-Immolation CleavedLinker->SelfImmolation 4 ReleasedDrug Free Payload SelfImmolation->ReleasedDrug 5. Release of active drug BystanderCell Neighboring Tumor Cell ReleasedDrug->BystanderCell Bystander Effect

Caption: Cathepsin B-mediated cleavage of the VC linker and subsequent self-immolation of the PAB spacer.

SMCC Conjugation Workflow

SMCC_Conjugation cluster_step1 Step 1: Antibody Activation cluster_step2 Step 2: Payload Conjugation Antibody Antibody with Lysine Residues ActivatedAb Maleimide-Activated Antibody Antibody->ActivatedAb NHS ester reaction with Lysine SMCC SMCC Linker SMCC->ActivatedAb ADC Antibody-SMCC-Payload (ADC) ActivatedAb->ADC Maleimide reaction with Thiol Payload Thiol-containing Payload Payload->ADC

Caption: Two-step conjugation process using the SMCC linker.

Conclusion

The choice between an this compound and an SMCC linker is highly dependent on the specific therapeutic goals and the biological context of the target.

  • This compound and other cleavable linkers are often favored for their potential to induce a powerful bystander effect, which can be crucial for treating heterogeneous solid tumors. The release of an unmodified payload can also lead to higher potency. However, careful consideration of plasma stability, especially in preclinical rodent models, is necessary.

  • SMCC and other non-cleavable linkers offer superior plasma stability, which generally translates to a better safety profile and a wider therapeutic window. They are an excellent choice for hematological cancers or solid tumors with high, uniform antigen expression where the bystander effect is less critical.

Ultimately, the optimal linker choice will be determined by empirical data from in vitro and in vivo studies that evaluate the stability, efficacy, and toxicity of the specific ADC construct. This guide provides a foundational framework to inform this critical decision in the development of next-generation antibody-drug conjugates.

References

Navigating Specificity: A Comparative Guide to Cross-Reactivity in N3-VC-Pab Conjugated Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of antibody-drug conjugates (ADCs) utilizing the N3-azido-valine-citrulline-p-aminobenzylcarbamate (N3-VC-Pab) linker system. We delve into the critical aspect of cross-reactivity, offering objective comparisons with alternative ADC technologies and presenting detailed experimental protocols to assess off-target binding. This guide is intended to inform the design and preclinical evaluation of next-generation targeted cancer therapies.

The N3-VC-Pab-pNP (p-nitrophenyl) entity is a sophisticated linker precursor used in the generation of ADCs. The "N3" (azide) group enables site-specific conjugation to a monoclonal antibody (mAb) via copper-free "click chemistry," ensuring a homogenous drug-to-antibody ratio (DAR). The valine-citrulline (VC) dipeptide is a well-established motif designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Following cleavage, the p-aminobenzylcarbamate (Pab) spacer undergoes self-immolation to release the active cytotoxic payload. The p-nitrophenyl (pNP) group acts as a leaving group during the conjugation of the payload to the linker, and is not present in the final ADC.

Comparative Analysis of ADC Linker Technologies

The choice of linker is paramount to the therapeutic index of an ADC, balancing stability in systemic circulation with efficient payload release within target cells. Premature payload release can lead to off-target toxicities, a key concern in cross-reactivity studies.

Linker TypeMechanism of CleavageAdvantagesDisadvantagesRepresentative Payloads
VC-Pab (Protease-Cleavable) Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B).[]High serum stability, specific release in tumor cells.[]Potential for premature cleavage by other proteases.[2][3][4][5]MMAE, MMAF
Hydrazone (pH-Sensitive) Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes.Effective release in the acidic tumor microenvironment.Lower plasma stability compared to protease-cleavable linkers.Doxorubicin, Calicheamicin
Disulfide Reduction in the high glutathione environment of the cytoplasm.[6]Rapid intracellular release.Potential for premature cleavage in the reducing environment of plasma.DM1, DM4
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the antibody backbone in the lysosome.[6]High plasma stability, reduced risk of off-target toxicity from premature release.[7]The released payload is attached to an amino acid residue, which can affect its activity and cell permeability.[7]DM1

Comparison of Common ADC Payload Classes

The nature of the cytotoxic payload influences the overall potency and potential for off-target effects. The selection of the payload is a critical step in the design of an ADC.

Payload ClassMechanism of ActionBystander Effect PotentialRepresentative Payloads
Tubulin Inhibitors Disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[8][9][10][11]High (for membrane-permeable payloads like MMAE).[8]Monomethyl auristatin E (MMAE), Maytansinoids (DM1, DM4).[8][9][10][12]
DNA-Damaging Agents Induce DNA damage through alkylation, crosslinking, or strand breaks.[9][10][13]Varies depending on the specific agent.Pyrrolobenzodiazepines (PBDs), Calicheamicin.[9][10][12][]
Topoisomerase I Inhibitors Stabilize the topoisomerase I-DNA complex, leading to DNA damage and cell death.[9]High.SN-38, Deruxtecan (DXd).[9][12]

Experimental Protocols for Cross-Reactivity Assessment

To ensure the safety and specificity of an N3-VC-Pab conjugated antibody, rigorous cross-reactivity studies are essential. These studies aim to identify any unintended binding to off-target antigens in healthy tissues, which could lead to toxicity.

In Vitro Tissue Cross-Reactivity (TCR) Studies

Objective: To assess the binding of the ADC to a panel of normal human tissues.

Methodology:

  • Tissue Selection: A comprehensive panel of fresh-frozen human tissues (typically 32-38 different tissues from multiple donors) is used.

  • Sectioning: Tissues are cryosectioned to a thickness of 5-10 µm and mounted on slides.

  • ADC Incubation: The tissue sections are incubated with the N3-VC-Pab conjugated antibody at various concentrations. A negative control (isotype-matched antibody) and a positive control (antibody against a known tissue marker) are included.

  • Detection: Binding of the ADC is detected using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a colorimetric reaction.

  • Analysis: The slides are examined by a qualified pathologist to evaluate the staining intensity, cellular localization, and distribution of any binding in each tissue.

Flow Cytometry Analysis

Objective: To quantify the binding of the ADC to a panel of cell lines representing different tissue types, including those that are not expected to express the target antigen.

Methodology:

  • Cell Culture: A diverse panel of cell lines is cultured to logarithmic growth phase.

  • ADC Incubation: Cells are harvested and incubated with the fluorescently labeled N3-VC-Pab conjugated antibody at various concentrations on ice.

  • Staining: After incubation, cells are washed to remove unbound antibody and may be stained with a viability dye.

  • Data Acquisition: The fluorescence intensity of individual cells is measured using a flow cytometer.

  • Analysis: The geometric mean fluorescence intensity (gMFI) is calculated for each cell line to quantify the level of ADC binding.

Surface Plasmon Resonance (SPR)

Objective: To evaluate the binding kinetics (association and dissociation rates) of the ADC to a panel of purified off-target proteins.

Methodology:

  • Chip Preparation: A sensor chip is functionalized by immobilizing a panel of potential off-target proteins.

  • ADC Injection: The N3-VC-Pab conjugated antibody is injected over the sensor chip surface at various concentrations.

  • Binding Measurement: The change in refractive index at the sensor surface, which is proportional to the mass of bound ADC, is measured in real-time.

  • Data Analysis: The association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) are calculated from the sensorgrams to determine the binding affinity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in ADC development and action, the following diagrams illustrate a typical experimental workflow for cross-reactivity screening and the signaling pathway of a common payload, MMAE.

experimental_workflow cluster_screening In Vitro Cross-Reactivity Screening cluster_outcome Outcome start N3-VC-Pab-Payload ADC tcr Tissue Cross-Reactivity (TCR) Immunohistochemistry on a panel of normal human tissues start->tcr flow Flow Cytometry Binding to a panel of off-target cell lines start->flow spr Surface Plasmon Resonance (SPR) Binding kinetics to a panel of purified off-target proteins start->spr analysis Data Analysis Evaluate binding specificity and off-target interactions tcr->analysis flow->analysis spr->analysis no_cross_reactivity No Significant Cross-Reactivity Proceed to in vivo studies analysis->no_cross_reactivity Specific Binding cross_reactivity Significant Cross-Reactivity Re-evaluate target and/or antibody, or redesign ADC analysis->cross_reactivity Off-Target Binding

Experimental workflow for assessing ADC cross-reactivity.

mmae_pathway cluster_cell Target Cancer Cell cluster_extracellular Extracellular adc ADC binds to target antigen internalization Internalization via endocytosis adc->internalization lysosome Trafficking to lysosome internalization->lysosome cleavage Cathepsin B cleaves VC linker lysosome->cleavage release MMAE is released into cytoplasm cleavage->release tubulin MMAE binds to tubulin release->tubulin disruption Disruption of microtubule polymerization tubulin->disruption arrest G2/M phase cell cycle arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis adc_outside N3-VC-Pab-MMAE ADC adc_outside->adc

Signaling pathway for MMAE payload.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of N3-VC-Pab-pnp

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific disposal protocol for N3-VC-Pab-pnp has been published. The following procedures are based on best practices for handling hazardous laboratory chemicals, particularly those containing azide and p-nitrophenyl functional groups, and compounds used in the synthesis of Antibody-Drug Conjugates (ADCs). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to review the Safety Data Sheet (SDS) provided by the supplier.

Understanding the Hazards

This compound is a complex organic molecule used as a linker in the development of ADCs. Its structure contains functional groups that require careful handling and disposal.

  • Azide Group (N3): Organic azides can be energetic and potentially explosive. They may decompose violently when subjected to heat, light, friction, or shock.[1] Azides can also react with heavy metals (such as lead and copper in plumbing) to form highly explosive metal azides.[2][3] Mixing azides with strong acids can generate highly toxic and explosive hydrazoic acid.[1]

  • p-Nitrophenyl (pNP) Group: Compounds containing the p-nitrophenyl group are often toxic and harmful if swallowed, inhaled, or in contact with skin.[4][5] They should be handled as hazardous materials.

  • ADC Linker Application: As a component used in ADC chemistry, which involves highly potent cytotoxic agents, it is prudent to handle all related materials, including linkers, with a high degree of caution.[6][]

Due to these properties, this compound waste must be treated as hazardous chemical waste .

Quantitative Data Summary

No quantitative data regarding the specific decomposition products or toxicity levels for the disposal of this compound is available in the public domain. Always refer to the supplier-specific Safety Data Sheet (SDS) for any available quantitative exposure limits or toxicity data.

Procedural Guidance for Disposal

The following step-by-step process provides a general workflow for the safe disposal of this compound and associated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat.

Step 2: Waste Segregation and Collection

  • Do NOT dispose of this compound down the drain. This is to prevent the formation of explosive metal azides in the plumbing.[2][8]

  • Designate a specific, clearly labeled, and compatible waste container for this compound waste. Plastic containers are generally preferred for azide waste.[9]

  • Collect all materials contaminated with this compound, including unused product, solutions, contaminated gloves, weighing paper, and pipette tips, in this designated container.

  • Incompatible Wastes: Do not mix this compound waste with the following:

    • Acids: To prevent the formation of hydrazoic acid.[1]

    • Heavy Metal Salts or Solutions: To avoid creating shock-sensitive metal azides.[10]

    • Halogenated Solvents: Reactions with azides can form explosive di- and tri-azidomethane.[1]

Step 3: Labeling Hazardous Waste

Properly label the hazardous waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • List all components of the waste stream, including solvents and their approximate concentrations.

  • The date the waste was first added to the container.

  • Relevant hazard warnings (e.g., "Toxic," "Handle with Caution").

Step 4: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from heat, direct sunlight, and sources of ignition.[10]

  • Ensure the container is kept closed at all times, except when adding waste.[9]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow all institutional procedures for waste manifest and handover.

Experimental Protocols

No peer-reviewed experimental protocols for the specific neutralization or deactivation of this compound for disposal were found. General procedures for deactivating azides exist but should only be performed by trained personnel with specific EHS approval and a validated protocol.[2] For most laboratory settings, direct disposal via a licensed hazardous waste contractor is the safest and recommended method.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collect Collection & Segregation cluster_process Processing & Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Items) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select Compatible Hazardous Waste Container B->C D Is Waste Acidic or contains Heavy Metals? C->D E Collect Waste in Designated Container D->E No F DO NOT MIX. Use a separate container. D->F Yes G Label Container Clearly: 'Hazardous Waste - this compound' E->G F->C Start new container H Keep Container Securely Closed G->H I Store in Designated Satellite Accumulation Area H->I J Contact Institutional EHS for Waste Pickup I->J K Follow EHS Instructions for Handover and Documentation J->K

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling N3-VC-Pab-pnp

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N3-VC-Pab-pnp is publicly available. The following guidance is based on the safety protocols for similar Val-Cit-PAB-PNP linker compounds and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds used in the development of antibody-drug conjugates (ADCs).

This compound is a linker used in the synthesis of ADCs, which are designed to deliver highly potent cytotoxic agents to target cells. Due to the nature of its application, this compound and similar linker compounds should be handled with extreme caution to minimize exposure.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and depends on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling this compound.

Laboratory Operation Recommended PPE
Weighing and Solids Handling - Disposable, low-linting coverall or "bunny suit" with integrated hood and shoe covers- Double-gloving with chemotherapy-rated nitrile gloves (inner glove tucked under the cuff of the coverall)- Safety glasses with side shields or chemical splash goggles- N95 respirator or a higher level of respiratory protection such as a Powered Air-Purifying Respirator (PAPR)
Dissolution and Liquid Transfers - Disposable, low-linting coverall or gown with back closure- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles or a face shield- Work should be conducted in a certified chemical fume hood
Chemical Reactions and Conjugations - Disposable, low-linting coverall or gown with back closure- Double-gloving with chemotherapy-rated nitrile gloves- Chemical splash goggles and a face shield- All manipulations should be performed within a chemical fume hood or a glovebox
Waste Disposal - Disposable, low-linting coverall or gown- Double-gloving with chemotherapy-rated nitrile gloves- Safety glasses or goggles- N95 respirator if handling solid waste outside of a fume hood

Experimental Protocols: Donning and Doffing PPE

Proper donning and doffing procedures are essential to prevent contamination.

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Shoe Covers: Put on the first pair of shoe covers. If wearing a "bunny suit" with integrated shoe covers, this step is combined with putting on the suit.

  • Coverall/Gown: Step into the coverall or gown, ensuring it is the correct size. Fasten it securely.

  • Inner Gloves: Put on the first pair of chemotherapy-rated nitrile gloves, pulling the cuffs over the sleeves of the coverall/gown.

  • Respirator: If required, perform a fit check and don the N95 respirator or PAPR hood.

  • Goggles/Face Shield: Put on safety goggles or a face shield.

  • Outer Gloves: Put on the second pair of chemotherapy-rated nitrile gloves over the first pair.

Doffing (Taking Off) PPE:

The principle of doffing is to touch the potentially contaminated outer surfaces as little as possible.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated cytotoxic waste container.

  • Coverall/Gown: Unfasten the coverall or gown. Roll it down from the shoulders, turning it inside out as you go. Avoid shaking the garment. Dispose of it in a cytotoxic waste container.

  • Goggles/Face Shield: Remove by handling the strap or earpieces. Place in a designated area for decontamination or dispose of if single-use.

  • Respirator: Remove the respirator without touching the front. Dispose of it in a cytotoxic waste container.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer gloves. Dispose of them in a cytotoxic waste container.

  • Shoe Covers: Remove shoe covers and dispose of them.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan for Contaminated PPE

All PPE and materials that have come into contact with this compound must be treated as hazardous cytotoxic waste.[1][2][3]

  • Segregation: All contaminated items (gloves, gowns, wipes, etc.) must be segregated into clearly labeled, leak-proof, and puncture-resistant cytotoxic waste containers.[2] These containers are typically color-coded (e.g., purple or yellow with a cytotoxic symbol).

  • Sharps: Any sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[1][2]

  • Decontamination: All non-disposable equipment should be decontaminated using a validated procedure.

  • Final Disposal: Cytotoxic waste must be disposed of according to institutional and local regulations, which typically involves high-temperature incineration by a licensed hazardous waste disposal company.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound risk_assessment Perform Risk Assessment: - Quantity of material - Physical form (solid/liquid) - Potential for aerosolization start->risk_assessment is_solid Handling solid compound? risk_assessment->is_solid weighing Weighing or powder manipulation? is_solid->weighing Yes liquid_handling Handling liquid solution? is_solid->liquid_handling No weighing->liquid_handling No ppe_level_3 Maximum Containment PPE: - Coverall ('bunny suit') - Double gloves - Goggles/Face shield - N95 Respirator or PAPR weighing->ppe_level_3 Yes high_aerosol High potential for aerosolization? liquid_handling->high_aerosol Yes ppe_level_2 Enhanced PPE: - Gown/Coverall - Double gloves - Goggles/Face shield liquid_handling->ppe_level_2 No high_aerosol->ppe_level_2 No high_aerosol->ppe_level_3 Yes ppe_level_1 Standard PPE: - Lab coat - Single gloves - Safety glasses end Proceed with caution ppe_level_2->end ppe_level_3->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.